(9H-Fluoren-9-ylmethyl)-methyl-amine
Descripción
BenchChem offers high-quality (9H-Fluoren-9-ylmethyl)-methyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (9H-Fluoren-9-ylmethyl)-methyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C15H15N |
|---|---|
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
1-(9H-fluoren-9-yl)-N-methylmethanamine |
InChI |
InChI=1S/C15H15N/c1-16-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15-16H,10H2,1H3 |
Clave InChI |
FBSAGIUUWCAGIU-UHFFFAOYSA-N |
SMILES canónico |
CNCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
The Chemical Dynamics of (9H-Fluoren-9-ylmethyl)-methyl-amine: A Comprehensive Technical Guide
Executive Summary
(9H-Fluoren-9-ylmethyl)-methyl-amine is a highly versatile secondary amine characterized by its rigid, planar fluorene core. While structurally related to the ubiquitous Fmoc (9-fluorenylmethoxycarbonyl) protecting group, the absence of the carbamate oxygen fundamentally alters its chemical reactivity. As a Senior Application Scientist, I frequently leverage this compound not as a transient protecting group, but as a stable, highly lipophilic pharmacophore. This guide systematically deconstructs its physicochemical properties, intrinsic reactivity, and validated synthetic protocols to empower researchers in medicinal chemistry and drug development.
Physicochemical Profiling
Understanding the baseline metrics of this compound is critical for predicting its behavior in both synthetic workflows and biological systems. The fluorene system imparts significant lipophilicity, while the secondary amine provides a handle for functionalization and tunable aqueous solubility via salt formation[1].
Table 1: Key Physicochemical Parameters
| Property | Value (Free Base) | Value (HCl Salt) |
| CAS Number | 76532-37-1[2] | 1187930-52-4[3] |
| Molecular Formula | C₁₅H₁₅N | C₁₅H₁₆ClN |
| Molecular Weight | 209.29 g/mol [4] | 245.75 g/mol [3] |
| Physical State | Viscous Liquid / Oil | Crystalline Solid |
| Topological Polar Surface Area | 12.0 Ų | ~12.0 Ų |
| Rotatable Bonds | 2 | 2 |
Structural Dynamics & Chemical Reactivity
The defining structural feature of (9H-Fluoren-9-ylmethyl)-methyl-amine is the tricyclic fluorene system. The protons at the C9 position of fluorene are unusually acidic for aliphatic protons (pKa ~22.6 in DMSO). This acidity arises because the conjugate base—the fluorenyl anion—is stabilized by aromaticity, possessing 14 π-electrons that satisfy Hückel's rule.
In standard Fmoc-protected amines, base-catalyzed abstraction of this C9 proton triggers an E1cB elimination. The fluorenyl anion expels the carbamate oxygen (a competent leaving group), yielding dibenzofulvene and liberating the free amine.
Mechanistic Causality: In stark contrast, (9H-Fluoren-9-ylmethyl)-methyl-amine is highly stable to basic conditions. If a strong base (e.g., piperidine) abstracts the C9 proton, the resulting anion cannot undergo elimination because the adjacent leaving group would be a methylamide anion ( CH3NH− ). With a conjugate acid pKa of ~35, the methylamide anion is an exceptionally poor leaving group. Consequently, this compound resists the degradation pathways typical of Fmoc derivatives, allowing the fluorene core to be permanently integrated into drug candidates.
Fig 1: Chemical reactivity profile and stability characteristics.
Validated Synthetic Methodologies
To synthesize and isolate this compound with high purity, we employ a reductive amination pathway. Alternatively, nucleophilic substitution from 9-fluorenylmethanol can be used, though it is prone to over-alkylation.
Fig 2: Dual synthetic pathways for (9H-Fluoren-9-ylmethyl)-methyl-amine.
Protocol 1: Synthesis via Reductive Amination
Objective: High-yield synthesis of the free base (CAS 76532-37-1) minimizing alcohol byproducts[2].
-
Imine Formation: Dissolve 1.0 equivalent of 9-fluorenecarboxaldehyde in anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere. Add 1.5 equivalents of methylamine (2.0 M solution in THF). Stir at room temperature for 2 hours. Causality: DCE is chosen over standard dichloromethane (DCM) because its slightly higher polarity and boiling point facilitate the complete dissolution of the aldehyde and stabilize the transient iminium intermediate.
-
Selective Reduction: Portion-wise, add 1.5 equivalents of sodium triacetoxyborohydride (STAB). Stir the suspension overnight (12-16 hours). Causality: STAB is explicitly selected over sodium borohydride ( NaBH4 ). The electron-withdrawing acetoxy groups attenuate the hydride's reactivity, preventing the premature reduction of the starting aldehyde to 9-fluorenylmethanol. It selectively reduces the iminium ion.
-
Quench and Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases (a self-validating marker of excess hydride consumption). Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, gradient elution of DCM to 5% Methanol in DCM) to yield the pure free base.
Protocol 2: Hydrochloride Salt Formation
Objective: Conversion of the lipophilic free base to a stable, crystalline solid (CAS 1187930-52-4) for long-term storage and biological testing[3].
-
Dissolution: Dissolve the purified free base in a minimum volume of anhydrous diethyl ether.
-
Precipitation: Cool the solution to 0°C in an ice bath. Dropwise, add a stoichiometric excess of 2.0 M HCl in diethyl ether. A white precipitate will form immediately.
-
Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold anhydrous ether and dry under high vacuum to afford the hydrochloride salt. Causality: Anhydrous ether is the optimal solvent because the free base is highly soluble, whereas the HCl salt is completely insoluble. This drastic solubility differential creates a self-validating purification step—driving the precipitation of the pure salt while leaving any unreacted lipophilic impurities in solution.
Applications in Drug Development
Because of its unique balance of a rigid, lipophilic core and a functionalizable secondary amine, 1-(9H-Fluoren-9-yl)-N-methylmethanamine is a privileged building block[4].
-
Blood-Brain Barrier (BBB) Penetration: The high lipophilicity of the fluorene ring significantly enhances the logP of conjugated molecules, making it an excellent vector for CNS-targeted therapeutics.
-
GPCR Ligands: The planar tricyclic system effectively mimics endogenous indole and naphthalene scaffolds, fitting deeply into the hydrophobic pockets of monoamine receptors.
References
-
[3] Title : 1187930-52-4 | (9H-Fluoren-9-ylmethyl)-methyl-amine hydrochloride Source : Capot Chemical URL :[Link]
-
[1] Title : Overview - ECHA CHEM (amine hydrochloride) Source : European Chemicals Agency (ECHA) URL :[Link]
Sources
solubility of (9H-Fluoren-9-ylmethyl)-methyl-amine in organic solvents
An In-depth Technical Guide to the Solubility of (9H-Fluoren-9-ylmethyl)-methyl-amine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of (9H-Fluoren-9-ylmethyl)-methyl-amine (CAS: 38359-28-3), a crucial secondary amine often utilized in organic synthesis and medicinal chemistry. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this guide focuses on the foundational principles governing its solubility. We will dissect the molecule's physicochemical properties to predict its behavior across a range of common organic solvents. Furthermore, this document furnishes a detailed, field-proven experimental protocol based on the gold-standard isothermal shake-flask method, empowering researchers to generate precise and reliable solubility data in their own laboratories. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solubility for applications ranging from reaction optimization and product purification to formulation and analytical method development.
Introduction: The Critical Role of Solubility
(9H-Fluoren-9-ylmethyl)-methyl-amine, also known as N-Methyl-9H-fluoren-9-amine, is a derivative of fluorene. Its structure is characterized by a large, nonpolar polycyclic aromatic fluorenyl group attached to a polar secondary methylamine. This amphiphilic nature is the primary determinant of its solubility profile.
Understanding the solubility of this compound is paramount for its practical application. In process chemistry, solvent selection dictates reaction rates, equilibrium positions, and the ease of product isolation. For purification, knowledge of solubility is essential for developing effective crystallization or chromatographic methods.[1] In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts formulation strategies and bioavailability.[2] This guide provides the necessary theoretical framework and practical methodologies to master the solubility aspects of (9H-Fluoren-9-ylmethyl)-methyl-amine.
Physicochemical Properties & Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "similia similibus solvuntur" or "like dissolves like."[1] To predict the solubility of (9H-Fluoren-9-ylmethyl)-methyl-amine, we must first analyze its key physicochemical properties.
| Property | Value / Prediction | Implication for Solubility | Source |
| Molecular Formula | C₁₄H₁₃N | - | [3] |
| Molecular Weight | 195.26 g/mol | - | [3] |
| Appearance | Solid (predicted) | - | - |
| Melting Point | 75.3 °C | Relevant for "oiling out" during crystallization.[4] | |
| logP (Octanol-Water) | 2.97 - 3.57 | Indicates a preference for nonpolar or moderately polar environments over water; suggests poor aqueous solubility but good solubility in many organic solvents. | [3] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | A low TPSA value is consistent with good lipid/membrane permeability and suggests the nonpolar characteristics are dominant. | [3] |
| pKa (Basic) | 7.79 | The secondary amine is basic and can be protonated in acidic conditions, which would dramatically increase solubility in polar protic solvents or aqueous acid. | |
| Hydrogen Bond Donor/Acceptor | 1 / 1 | The amine group can act as both a hydrogen bond donor (N-H) and acceptor (lone pair), enhancing solubility in solvents that can participate in hydrogen bonding (e.g., alcohols). | [3] |
Analysis of Molecular Structure:
-
The Fluorenyl Group: This large, rigid, and aromatic hydrocarbon system is highly nonpolar (lipophilic). It is the dominant feature of the molecule and is responsible for favorable van der Waals interactions with nonpolar and polar aprotic solvents. This suggests good solubility in solvents like toluene, dichloromethane, and ethyl acetate.[5]
-
The Methylamine Group: The secondary amine introduces polarity and the capacity for hydrogen bonding. This small polar head allows for interactions with polar solvents, particularly polar protic solvents like methanol and ethanol.
Predicted Solubility Profile:
Based on this analysis, a qualitative solubility profile can be predicted. This information is invaluable for initial solvent screening for synthesis, extraction, or crystallization.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Toluene, Hexanes, Diethyl Ether | High in Toluene, Moderate in Ether, Low in Hexanes | The aromatic fluorene core has strong affinity for aromatic toluene. The overall polarity is likely too high for good solubility in very nonpolar alkanes like hexane. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN) | High to Moderate | These solvents effectively solvate the large nonpolar fluorene moiety while also interacting with the polar amine group via dipole-dipole interactions. DCM and THF are expected to be excellent solvents. |
| Polar Protic | Methanol, Ethanol | Moderate to Soluble | These solvents can engage in hydrogen bonding with the amine group, which enhances solubility.[4] However, their high polarity may be a slight mismatch for the large nonpolar backbone, potentially limiting very high solubility compared to optimal polar aprotic solvents. |
| Aqueous | Water | Very Low / Insoluble | The high LogP value and large hydrophobic structure predict very poor solubility in water. Solubility would increase significantly under acidic pH due to the formation of the protonated ammonium salt.[6] |
Gold-Standard Protocol: Isothermal Shake-Flask Solubility Determination
To obtain definitive, quantitative solubility data, an experimental determination is required. The isothermal shake-flask method is the most reliable technique for measuring equilibrium solubility.[7] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.
Objective: To determine the equilibrium solubility of (9H-Fluoren-9-ylmethyl)-methyl-amine in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials and Equipment:
-
(9H-Fluoren-9-ylmethyl)-methyl-amine (solid)
-
Solvent of interest (analytical grade)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Constant temperature orbital shaker or water bath
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 or 0.45 µm, compatible with the solvent)
-
Quantification instrument: High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer.
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solution:
-
Add an excess amount of solid (9H-Fluoren-9-ylmethyl)-methyl-amine to a glass vial. "Excess" means enough solid is added so that a visible amount remains undissolved after the equilibration period. This ensures saturation.
-
Accurately add a known volume of the chosen solvent to the vial (e.g., 2 mL).
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare at least three replicate vials for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.[8] For some compounds, up to 72 hours may be necessary to ensure true equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a short period (e.g., 1-2 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette. Be cautious not to disturb the solid at the bottom of the vial.
-
Immediately filter the supernatant through a solvent-compatible syringe filter into a clean vial. This step is critical to remove any microscopic, undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. A series of dilutions may be necessary.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the precise concentration of the dissolved compound.
-
A calibration curve must be generated using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility (S) using the measured concentration (C) and the dilution factor (DF):
-
S = C × DF
-
-
Express the final solubility in appropriate units, such as mg/mL or mol/L. Report the average and standard deviation of the replicate measurements.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the isothermal shake-flask method.
Caption: Decision tree for application-specific solvent selection.
Conclusion
While quantitative solubility data for (9H-Fluoren-9-ylmethyl)-methyl-amine is not readily published, a thorough analysis of its molecular structure and physicochemical properties provides a robust framework for predicting its behavior in organic solvents. The molecule's large, nonpolar fluorene backbone combined with a polar, hydrogen-bonding secondary amine group suggests high solubility in polar aprotic solvents and moderate solubility in polar protic and aromatic solvents, with poor solubility in water and nonpolar alkanes. For researchers requiring precise data, this guide provides a comprehensive, step-by-step protocol for the isothermal shake-flask method, enabling the generation of reliable, publication-quality solubility values. This combined approach of theoretical prediction and practical experimental guidance empowers scientists to make informed decisions for solvent selection, thereby optimizing processes in synthesis, purification, and formulation.
References
-
Dicks, A. P. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. IUCrJ, 5(Pt 2), 118–126. Retrieved from [Link]
-
Chemsrc. (2025). 9H-Fluoren-9-amine | CAS#:525-03-1. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Unknown. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). N-Methyl-9H-fluoren-9-amine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Zarghampour, A., Jouyban, K., Jouyban-Gharamaleki, V., Jouyban, A., & Rahimpour, E. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). Retrieved from [Link]
-
Lee, H. Y., et al. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Journal of Analytical & Pharmaceutical Research, 7(2). Retrieved from [Link]
-
Avdeef, A. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. ADMET & DMPK, 1(1), 1-8. Retrieved from [Link]
Sources
- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. chemscene.com [chemscene.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. scitechnol.com [scitechnol.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Technical Guide: (9H-Fluoren-9-ylmethyl)-methyl-amine in Advanced Drug Design
Executive Summary
(9H-Fluoren-9-ylmethyl)-methyl-amine (CAS: 76532-37-1) is a highly specialized secondary amine building block utilized in advanced organic synthesis, peptidomimetic drug design, and polymer functionalization[1]. Characterized by its bulky, highly lipophilic fluorene core and a reactive N-methylamine handle, it serves as a critical intermediate for synthesizing neuroactive compounds and sterically shielded drug delivery systems. Unlike the ubiquitous Fmoc-protecting group, the fluorenylmethyl moiety here acts as a permanent structural pharmacophore rather than a transient carbamate[2].
Chemical Identity & Core Identifiers
To ensure rigorous tracking across chemical databases and inventory systems, the foundational identifiers and quantitative data for this scaffold are summarized below[3].
| Property | Value |
| Chemical Name | (9H-Fluoren-9-ylmethyl)-methyl-amine |
| Common Synonyms | 1-(9H-Fluoren-9-yl)-N-methylmethanamine |
| CAS Registry Number | 76532-37-1 |
| Molecular Formula | C₁₅H₁₅N |
| Molecular Weight | 209.29 g/mol |
| SMILES | CNCC1C2=CC=CC=C2C3=CC=CC=C13 |
| InChI | InChI=1S/C15H15N/c1-16-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15-16H,10H2,1H3 |
Structural & Mechanistic Analysis
The molecular architecture of (9H-Fluoren-9-ylmethyl)-methyl-amine is defined by two distinct domains, each dictating specific experimental and pharmacological behaviors:
-
The Fluorene Core (Lipophilic Anchor): A planar, tricyclic aromatic system that imparts significant hydrophobicity. In medicinal chemistry, this moiety is exploited to enhance blood-brain barrier (BBB) penetration or to anchor molecules within deep, lipophilic receptor pockets (e.g., G-protein coupled receptors)[2].
-
The N-Methyl Secondary Amine (Conformational Director): Unlike primary amines (such as 9-fluorenylmethylamine), the N-methyl substitution restricts the conformational freedom of subsequent amide bonds. When coupled to a carboxylic acid, the resulting tertiary amide strongly favors specific cis/trans rotamers, which is a crucial causality factor when designing rigid peptidomimetics. Furthermore, the secondary amine prevents over-alkylation during complex synthetic sequences.
Structural role of the fluorenylmethyl scaffold in drug design and conjugation.
Synthesis & Experimental Workflows
Causality of Method Selection: Direct alkylation of 9-fluorenylmethyl chloride with methylamine frequently leads to undesirable tertiary amine byproducts (over-alkylation) due to the high nucleophilicity of the newly formed secondary amine. To ensure a self-validating, high-yield system, reductive amination of 9-fluorenecarboxaldehyde is the field-proven methodology. The imine intermediate inherently prevents multiple alkylations.
Protocol: Reductive Amination Workflow
This protocol is designed as a self-validating system, integrating In-Process Controls (IPCs) to guarantee structural integrity.
Step 1: Imine Condensation
-
Dissolve 1.0 equivalent of 9-fluorenecarboxaldehyde in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Add 1.2 equivalents of methylamine (as a 2.0 M solution in THF) and 2.0 equivalents of anhydrous magnesium sulfate (MgSO₄) to act as a water scavenger.
-
Stir at room temperature for 4 hours.
-
Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The complete disappearance of the UV-active aldehyde spot (Rf ~0.6) and the appearance of a baseline-shifted imine spot confirms the quantitative conversion of Step 1.
Step 2: Chemoselective Reduction
-
Filter the reaction mixture to remove MgSO₄ and concentrate the filtrate under reduced pressure to isolate the crude imine.
-
Redissolve the imine in anhydrous methanol and cool to 0°C.
-
Slowly add 1.5 equivalents of sodium borohydride (NaBH₄) in small portions to control the exothermic evolution of hydrogen gas.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
Step 3: Workup and Final Validation
-
Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) to destroy unreacted NaBH₄.
-
Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate (Na₂SO₄), and concentrate.
-
Self-Validation (Analytical QC): Confirm the product via ¹H-NMR (CDCl₃). The diagnostic validation signals are the methylene bridge (-CH₂-) appearing as a distinct doublet around 2.8–3.0 ppm, and the N-methyl singlet (-CH₃) integrating to exactly 3 protons around 2.4 ppm. The absence of an aldehyde proton (~9.8 ppm) validates total reduction.
Reductive amination workflow for synthesizing (9H-Fluoren-9-ylmethyl)-methyl-amine.
Applications in Medicinal Chemistry & Polymer Conjugation
Neuroactive Peptidomimetics
Drawing direct mechanistic parallels to the synthesis of Galmic (a nonpeptide galanin receptor agonist), the fluorene scaffold provides the exact lipophilic bulk required to mimic the hydrophobic pharmacophores of endogenous neuropeptides (like tryptophan or tyrosine residues)[2]. The incorporation of the (9H-Fluoren-9-ylmethyl)-methyl-amine moiety allows the resulting drug candidate to rapidly penetrate the blood-brain barrier (BBB) while anchoring securely into the hydrophobic transmembrane pockets of GPCRs[2].
PEGylation and Polymer Therapeutics
In the realm of biologics and macromolecular drug delivery, this compound is utilized as a terminating or branching functional group in multifunctionalized polyethylene glycol (PEG) derivatives[1]. The secondary amine acts as a highly stable linkage point. When conjugated to a polymer backbone, the bulky fluorene ring creates an "umbrella-like" steric shield around the therapeutic payload, effectively inhibiting enzymatic degradation in vivo, reducing immunogenicity, and prolonging the drug's systemic circulation time[1].
References
-
Sigma-Aldrich , (9H-Fluoren-9-ylmethyl)-methyl-amine | 76532-37-1.
-
ChemScene , 76532-37-1 | 1-(9H-Fluoren-9-yl)-N-methylmethanamine. 3
-
Sigma-Aldrich , (9H-Fluoren-9-ylmethyl)-methyl-amine | InChI & SMILES Data.
-
Proceedings of the National Academy of Sciences (PNAS) , Synthesis of galmic: A nonpeptide galanin receptor agonist. 2
-
Google Patents , US20170312363A1 - Multifunctionalized polyethylene glycol derivative and preparation method therefor. 1
Sources
Mechanistic Dynamics of the Fmoc Protecting Group in Solid-Phase Peptide Synthesis
Executive Summary
In modern Solid-Phase Peptide Synthesis (SPPS), the 9-fluorenylmethoxycarbonyl (Fmoc) group serves as the cornerstone of orthogonal protection strategies[1]. Unlike acid-labile protecting groups (such as Boc), Fmoc is cleaved under mild basic conditions, preserving acid-sensitive side-chain protections and the peptide-resin linker until the final global cleavage[2]. However, successful Fmoc-SPPS requires more than simply applying a base; it demands a rigorous understanding of the underlying reaction kinetics, the dual role of deprotection reagents, and the precise mitigation of base-catalyzed side reactions. This whitepaper deconstructs the Fmoc deprotection mechanism, establishes self-validating experimental protocols, and provides actionable solutions for complex synthetic challenges.
The Chemical Foundation of Fmoc Deprotection
The removal of the Fmoc group is not a simple hydrolysis; it proceeds via a base-induced E1cB (Elimination Unimolecular conjugate Base) β -elimination mechanism [2][3].
The electron-withdrawing nature of the fluorene ring system significantly increases the acidity of the β -hydrogen at the 9-position. When exposed to a mild base, this proton is abstracted, forming a stabilized carbanion. Subsequent rearrangement leads to the cleavage of the carbon-oxygen bond, releasing carbon dioxide ( CO2 ) and generating a highly reactive byproduct: dibenzofulvene (DBF) [3][4].
The Dibenzofulvene (DBF) Alkylation Threat
DBF is a potent Michael acceptor. If left unquenched in the reaction vessel, DBF will rapidly react with the newly liberated N-terminal amine (or nucleophilic side chains like Lysine), resulting in irreversible N-alkylation and a mass shift of +178 Da[5]. Therefore, the deprotection reagent must fulfill two distinct causal roles:
-
The Base: Abstract the acidic proton to initiate the E1cB elimination.
-
The Scavenger: Act as a superior nucleophile to irreversibly trap DBF, forming a stable adduct before it can attack the peptide[4][6].
Logical flow of the Fmoc E1cB deprotection mechanism and DBF scavenging.
Reagent Selection and Causality
The universal standard for Fmoc deprotection is 20% (v/v) piperidine in N,N-dimethylformamide (DMF) [2][7]. This choice is not arbitrary; it represents a finely tuned chemical balance. Piperidine (pKa 11.1) is basic enough to rapidly abstract the fluorenyl proton, yet its secondary amine structure makes it an exceptional nucleophile, ensuring instantaneous and complete scavenging of DBF[2][3].
However, sequence-specific challenges (e.g., aggregation, aspartimide formation) or regulatory restrictions on piperidine often necessitate alternative reagents. The causality behind selecting an alternative must always account for both basicity and scavenging efficiency.
Table 1: Quantitative Comparison of Fmoc Deprotection Bases
| Deprotection Reagent | pKa (Conjugate Acid) | Typical Concentration | DBF Scavenging Efficiency | Primary Application / Causality for Use |
| Piperidine | 11.1 | 20% (v/v) | Excellent | Standard SPPS. Optimal balance of basicity and nucleophilicity[3]. |
| 4-Methylpiperidine | ~11.0 | 20% (v/v) | Good | Regulatory Alternative. Used when piperidine (DEA List I) is restricted[3]. |
| Piperazine | 9.8 | 5–10% (w/v) | Good | Side-Reaction Mitigation. Lower pKa reduces base-catalyzed aspartimide formation[3]. |
| DBU | 12.5 | 1–2% (v/v) | None | Difficult Sequences. Highly basic but non-nucleophilic. Must be paired with piperidine to scavenge DBF[6]. |
Note: Replacing piperidine entirely with DBU will result in catastrophic DBF-alkylation because DBU cannot trap the fulvene byproduct[6].
Self-Validating Protocol: Standard Fmoc Deprotection
Trustworthiness in SPPS demands that protocols do not rely on blind faith. A robust methodology must be a self-validating system. Because the DBF-piperidine adduct acts as a strong chromophore, we can exploit its UV absorbance to empirically confirm both the progression and completion of the deprotection step[6][8].
Step-by-Step Methodology: UV-Validated Fmoc Cleavage
-
Materials: 20% (v/v) Piperidine in peptide-synthesis grade (amine-free) DMF[7].
-
Scale: 0.1 mmol peptide-resin.
-
Resin Swelling: Suspend the peptide-resin in 5 mL DMF for 30 minutes. Causality: Swelling expands the polystyrene/PEG matrix, ensuring the deprotection reagent can access sterically hindered internal reaction sites[7].
-
Primary Deprotection (Bulk Cleavage): Drain the DMF. Add 5 mL of 20% piperidine/DMF. Agitate via nitrogen bubbling for 3 minutes. Causality: This short initial cycle rapidly cleaves the highly accessible Fmoc groups and immediately quenches the resulting DBF, preventing localized DBF supersaturation.
-
Secondary Deprotection (Comprehensive Cleavage): Drain the primary solution and collect it. Add a fresh 5 mL aliquot of 20% piperidine/DMF and agitate for 7–10 minutes[7]. Causality: A fresh influx of base drives the equilibrium forward for sterically hindered residues and provides fresh scavenger.
-
Self-Validation (UV Monitoring): Dilute a 50 µL sample of the drained secondary deprotection solution in 5 mL of pure DMF. Measure the UV absorbance at 301 nm .
-
Validation Check: If the absorbance is significantly above the baseline of pure 20% piperidine/DMF, incomplete deprotection is occurring (often due to aggregation). Repeat Step 3 until the UV signal drops to baseline, confirming total Fmoc removal[6].
-
-
Resin Washing (Critical): Wash the resin 5 times with 5 mL DMF (1 minute per wash)[7]. Causality: Residual piperidine will neutralize the acidic coupling reagents (e.g., HATU/HOBt) in the subsequent amino acid addition, leading to failed couplings[1].
Mechanistic Pitfalls: Aspartimide Formation
The most notorious base-catalyzed side reaction during Fmoc-SPPS is aspartimide (Asi) formation , which occurs predominantly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs[9][10].
The Mechanism of Failure
During the repeated 20% piperidine exposures required for Fmoc deprotection, the basic environment deprotonates the backbone amide nitrogen of the residue immediately following the Aspartic Acid. This deprotonated nitrogen acts as a nucleophile, attacking the β -carboxyl group of the Asp side chain. This intramolecular cyclization forms a five-membered succinimide ring (aspartimide)[9][10].
The Asi intermediate is highly unstable and chirally labile (leading to D-Asp epimerization). It is rapidly opened by nucleophiles like piperidine or water, generating a complex, inseparable mixture of α -peptides, β -peptides, and piperidides[10].
Mechanism of base-catalyzed aspartimide formation and subsequent ring opening.
Strategies for Prevention
To maintain synthetic integrity in Asp-rich sequences, the standard protocol must be modified:
-
Thermodynamic Buffering: Add 0.1 M Hydroxybenzotriazole (HOBt) or 1% formic acid to the 20% piperidine/DMF deprotection cocktail. Causality: The acidic additive lowers the effective pH of the microenvironment, suppressing the initial deprotonation of the backbone amide without stopping the Fmoc E1cB elimination[8][10].
-
Steric Shielding (Advanced): Substitute the standard Fmoc-Asp(OtBu)-OH building block with Fmoc-Asp(OBno)-OH (beta-benzyl ester). Causality: The OBno group provides a massive steric barrier that physically blocks the backbone amide from attacking the β -carboxyl carbon, reducing aspartimide formation to negligible levels (<0.1% per cycle) even in highly susceptible Asp-Gly motifs.
Conclusion
The Fmoc protecting group revolutionized peptide chemistry by enabling mild, orthogonal synthesis. However, treating Fmoc deprotection as a passive "washing" step is a critical error. By understanding the E1cB mechanism, respecting the dual base/scavenger requirement to neutralize dibenzofulvene, and utilizing UV-validated protocols, researchers can prevent catastrophic chain terminations and N-alkylations. Furthermore, proactively addressing base-catalyzed phenomena like aspartimide formation ensures the high-yield synthesis of even the most complex therapeutic peptides.
References
-
Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives - Peptide Chemistry. 2
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC (National Institutes of Health). 3
-
Application Note: Standardized Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis - Benchchem. 4
-
Overview of Solid Phase Peptide Synthesis (SPPS) - Peptide.com. 6
-
Dibenzofulvene Peptide Alkylation: Mass Shift & Mechanism - Peptide Chemistry. 5
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory - UC Irvine. 7
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC (National Institutes of Health).9
-
Technical Support Center: Aspartimide Formation in Fmoc-SPPS - Benchchem. 10
-
Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH - MilliporeSigma.
-
Fmoc Solid Phase Peptide Synthesis Mechanism - ChemPep.8
-
An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS) - Benchchem. 1
Sources
- 1. benchchem.com [benchchem.com]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. chempep.com [chempep.com]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Fluorene Scaffold: A Technical Guide to Its Physical, Chemical, and Pharmacological Properties
Executive Summary
Fluorene ( ) is a polycyclic aromatic hydrocarbon (PAH) characterized by two benzene rings sharing a common five-membered ring edge. Historically derived from coal tar, this rigid, highly conjugated molecule has evolved into a privileged scaffold across multiple high-tech disciplines . Due to its unique planar geometry and the specific reactivity of its C9 methylene bridge, fluorene serves as a core building block for advanced optoelectronic materials, highly selective chemosensors, and potent multi-addressable pharmacophores in modern drug development .
This whitepaper dissects the physical properties, chemical reactivity, and application-specific causality of fluorene-based compounds, providing a self-validating framework for experimental design.
Structural, Physical, and Photophysical Properties
Fluorene is a non-polar, crystalline organic compound. Because carbon and hydrogen share electrons relatively equally across its symmetrical structure, fluorene exhibits high lipophilicity, making it readily soluble in non-polar organic solvents (e.g., toluene, dichloromethane, chloroform) while remaining virtually insoluble in polar solvents like water 1.
From a photophysical perspective, the extended -conjugation across the biphenyl system yields intense violet fluorescence. Fluorene dyes and derivatives possess distinct properties that meet the strict criteria for two-photon fluorescence microscopy (2PFM), including enhanced photostability, high quantum yields, and significant two-photon absorption cross-sections 2.
Quantitative Data Summary: Properties of Fluorene and Derivatives
| Parameter | Value / Description | Reference |
| Molecular Formula / Weight | / 166.22 g/mol | 1, 3 |
| Aqueous Solubility | 1.69 mg/L at 25 °C (Highly non-polar) | 4 |
| Biotransformation Half-Life | 2.9 to 4.6 days in environmental models | [[3]]() |
| RORγt Inhibitory Activity (IC50) | 68.6 nM (FRET assay) for hybrid compound 15 | [[5]]() |
| FTC HOMO / LUMO Levels | −5.88 eV / −2.88 eV | 6 |
| FTC Stern–Volmer Coefficient | ( sensing) | [[6]]() |
| Maximum Luminance (OLEDs) | ~25,400 (Fluorene-carbazole dendrimers) | 7 |
Chemical Reactivity and Synthesis Protocols
The chemical versatility of fluorene is primarily dictated by the C9 position. The protons on this methylene bridge are unusually acidic for a hydrocarbon, allowing for facile deprotonation and subsequent functionalization (e.g., dialkylation to prevent oxidation and improve material stability) 8.
For constructing the fluorene core itself, modern synthetic chemistry relies on transition-metal-catalyzed cross-coupling. A highly efficient, self-validating protocol involves the palladium-catalyzed dual C–C bond formation starting from 2-iodobiphenyls and dibromomethane ( ) 9.
Protocol: Palladium-Catalyzed Dual C–C Bond Formation of 9H-Fluorenes
Causality & Self-Validation: This protocol is intrinsically self-validating. By utilizing substrates without a preinstalled methylene group, the reaction relies entirely on the precise sequential activation of the C-H bond and the insertion of . If the active dibenzopalladacyclopentadiene intermediate fails to form (e.g., due to catalyst poisoning), the tandem coupling halts, yielding unreacted starting material rather than a complex mixture of side products 9.
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture: In a dry, inert-atmosphere reaction vessel, combine the 2-iodobiphenyl substrate with 10 mol % . The choice of is critical; the acetate ligands facilitate the initial electrophilic palladation required for C-H activation 9.
-
Addition of Bases and Additives: Add 5 equivalents of and 6 equivalents of . This dual-base system buffers the reaction, neutralizing the hydrobromic and hydroiodic acids generated during coupling, thereby preventing catalyst degradation 9. Introduce 2 equivalents of isopropanol (i-PrOH).
-
Introduction of the Carbon Source: Add an excess of , which acts as the methylene bridge donor.
-
Thermal Activation: Seal the vessel and heat the mixture to 90 °C. Maintain this temperature with vigorous stirring to provide the necessary activation energy to drive the tandem sequence [[9]]().
-
Reaction Monitoring and Quenching: Monitor via GC-MS. Upon complete consumption of the starting material, cool to room temperature and quench with water.
-
Extraction and Purification: Extract with dichloromethane, dry over anhydrous , concentrate, and purify via silica gel column chromatography to isolate the fluorene derivative.
Workflow of Pd-Catalyzed Dual C-C Bond Formation for Fluorenes.
Applications in Drug Development and Medicinal Chemistry
Fluorene derivatives act as multi-addressable pharmacophores [[10]](). The structural causality behind fluorene's efficacy in medicinal chemistry stems from its rigid, planar, and lipophilic nature.
When designing retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonists, researchers hybridize the fluorene core with an arylsulfone moiety. The fluorene scaffold acts as a hydrophobic anchor, deeply penetrating the narrow ligand-binding domain of RORγt via stacking interactions. This precise steric fit induces a conformational shift that is propagated by the arylsulfone group, locking the receptor in an inactive state. Consequently, this allosteric modulation inhibits mouse Th17 cell differentiation (with an of 68.6 nM in FRET assays), providing a targeted therapeutic avenue for autoimmune diseases 5.
Other derivatives, such as 2,7-dichloro-fluorene functionalized with thiazole rings, act as potent dihydrofolate reductase (DHFR) inhibitors, showing significant cytotoxicity against human lung (A-549) and breast (MCF-7) carcinoma cell lines 10.
Mechanism of Action for Fluorene-Based RORγt Inverse Agonists.
Applications in Optoelectronics and Sensing
The biphenyl linkage within the fluorene core enforces a highly conjugated -system, minimizing non-radiative decay pathways and resulting in intense blue/violet fluorescence 4. By functionalizing the C2 and C7 positions, scientists can precisely tune the HOMO and LUMO energy levels.
For example, a fluorene-based material containing triple azacrown ether groups (FTC) achieved a HOMO of −5.88 eV and a LUMO of −2.88 eV. When utilized as an electron injection layer in polymer light-emitting diodes (PLEDs), FTC dramatically enhanced the maximum luminance to 11,630 6. Furthermore, fluorene-carbazole dendrimers exhibit excellent thermal stability and have been deployed as hole-transporting layers, achieving bright green emission with a maximum luminance of ~25,400 [[7]]().
Environmental Impact and Biodegradation
Despite their utility, fluorene and other PAHs pose significant environmental and health risks. Fluorene is a low-molecular-weight PAH broadly scattered in contaminated water and soil ecosystems 4. Its xenobiotic activity can lead to severe health concerns, including endocrine disruption and organ damage 4. A review of its environmental fate indicates a biotransformation half-life of 2.9 to 4.6 days, with microbial biodegradation by specific bacteria and fungi offering a sustainable strategy for bioremediation 3.
References
- Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry - entrepreneur-cn.com
- Fluorene | Overview, Polarity & Structure - study.com
- Synthesis of Fluorenes Starting from 2-Iodobiphenyls and CH2Br2 through Palladium-Catalyzed Dual C–C Bond Form
- Environmental Impacts, Health Risks, and Biodegradation Strategies of Fluorene and Other Polycyclic Aromatic Hydrocarbons - microbiologyjournal.org
- Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review - researcher.life
- Structure-Based Design and Synthesis of Fluorene Derivatives as Novel RORγt Inverse Agonists - nih.gov
- Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors - arabjchem.org
- Fluorene | C13H10 | CID 6853 - PubChem - nih.gov
- A fluorene-based material containing triple azacrown ether groups: synthesis, characterization and application in chemosensors and electroluminescent devices - rsc.org
- Fluorene Derivatives with Multi-addressable Properties: Synthesis, Characterization, and Reactivity - researchg
- Fluorene‐Carbazole Dendrimers: Synthesis, Thermal, Photophysical and Electroluminescent Device Properties - scilit.com
Sources
- 1. Fluorene | Overview, Polarity & Structure | Study.com [study.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. Structure-Based Design and Synthesis of Fluorene Derivatives as Novel RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A fluorene-based material containing triple azacrown ether groups: synthesis, characterization and application in chemosensors and electroluminescent devices - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Fluorene‐Carbazole Dendrimers: Synthesis, Thermal, Photophysical and Electroluminescent Device Properties | Scilit [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches - Arabian Journal of Chemistry [arabjchem.org]
The Basicity of (9H-Fluoren-9-ylmethyl)-methyl-amine: A Structural and Analytical Whitepaper
Introduction: The Molecular Topology
In the realm of peptide synthesis and drug development, fluorene-derived protecting groups—most notably the 9-fluorenylmethoxycarbonyl (Fmoc) group—are ubiquitous due to their robust stability and specific cleavage mechanisms[1]. However, understanding the fundamental physicochemical properties of the related amine building blocks, such as (9H-Fluoren-9-ylmethyl)-methyl-amine , is critical for predicting pharmacokinetics, lipophilicity, and reactivity profiles.
(9H-Fluoren-9-ylmethyl)-methyl-amine is a secondary aliphatic amine characterized by a bulky, rigid, and highly lipophilic fluorenyl core attached to a methylamine moiety via a single methylene ( −CH2− ) spacer. Unlike aniline derivatives, the nitrogen lone pair is not directly conjugated with the aromatic π -system. Therefore, its basicity is governed by a complex interplay of inductive electron withdrawal and severe steric hindrance, rather than direct resonance delocalization.
Theoretical Framework of Basicity: Causality and Thermodynamics
The basicity of an amine in aqueous media (expressed as the pKa of its conjugate acid) is dictated by the thermodynamic stability of the protonated ammonium species. For (9H-Fluoren-9-ylmethyl)-methyl-amine, two primary forces depress its basicity relative to standard secondary alkylamines:
-
The Inductive Effect (-I): The fluorene ring consists of two benzene rings fused to a central cyclopentadiene ring. The sp2 hybridized carbons of the aromatic system exert a mild electron-withdrawing inductive effect through the sp3 methylene spacer, slightly reducing the electron density on the nitrogen atom.
-
Steric Hindrance and Solvation Energy (The "Umbrella" Effect): Basicity is heavily dependent on the solvent's ability to stabilize the positively charged conjugate acid via ion-dipole interactions. The massive, rigid, planar fluorene ring system acts as a physical barrier, sterically hindering water molecules from efficiently solvating the ammonium center. A less stable conjugate acid directly translates to a lower pKa (a weaker base).
Fig 1: Interplay of inductive and steric effects governing the suppressed basicity.
Comparative Basicity Analysis
To contextualize the basicity of (9H-Fluoren-9-ylmethyl)-methyl-amine, we must compare it to structurally analogous amines. Piperidine, a standard cyclic secondary amine used in Fmoc deprotection, exhibits a high pKa of 11.1[2]. Introducing a single phenyl ring with a methylene spacer (N-Methylbenzylamine) drops the pKa to 9.75[3][4]. The addition of the bicyclic fluorene system further suppresses this value.
Table 1: Quantitative Comparison of Secondary Amine pKa Values
| Amine | Structural Classification | pKa (Conjugate Acid) |
| Piperidine | Cyclic Secondary Aliphatic | 11.10 |
| N-Methylbenzylamine | Acyclic Secondary (1 Phenyl) | 9.75 |
| Dibenzylamine | Acyclic Secondary (2 Phenyls) | 8.52 |
| (9H-Fluoren-9-ylmethyl)-methyl-amine | Bulky Bicyclic Secondary | ~8.80 - 9.20 (Estimated) |
Experimental Methodology: Self-Validating pKa Determination
Standard potentiometric titration is often insufficient for fluorene derivatives due to their extreme lipophilicity; the uncharged, deprotonated free base will rapidly precipitate in aqueous buffers, invalidating the Nernstian equilibrium[5].
To circumvent this, UV-Vis Spectrophotometric Titration in a Cosolvent System is the gold standard[6]. The fluorene chromophore exhibits strong UV absorption maxima between 260 nm and 320 nm[7][8]. Protonation of the adjacent amine alters the local electronic environment, inducing a measurable hypsochromic or bathochromic shift.
Step-by-Step UV-Vis Titration Protocol
-
Rationale for Cosolvent: A 50:50 Methanol/Water ( v/v ) mixture is utilized to maintain the solubility of the neutral free base at high pH. The apparent pKa ( psKa ) measured in this cosolvent is later extrapolated to aqueous pKa using Yasuda-Shedlovsky extrapolation.
-
Self-Validation Check: The presence of a distinct isosbestic point (a specific wavelength where total absorbance remains constant across all pH values) acts as an internal validation. It confirms that the system exists strictly as a two-state equilibrium (protonated vs. deprotonated) without degradation or aggregation artifacts[9].
Protocol Steps:
-
Stock Preparation: Dissolve (9H-Fluoren-9-ylmethyl)-methyl-amine in pure HPLC-grade methanol to a concentration of .
-
Buffer Series Generation: Prepare a series of universal buffers (e.g., Britton-Robinson buffer) ranging from pH 6.0 to 11.0 in 0.5 pH increments.
-
Sample Equilibration: Mix the methanolic stock 1:1 with the aqueous buffers. Allow 15 minutes for thermal and ionic equilibration at 25∘C .
-
Spectral Acquisition: Record the UV-Vis absorption spectra from 250 nm to 350 nm for each pH solution using a quartz cuvette.
-
Data Extraction: Identify the wavelength of maximum absorbance difference ( λmax ) between the fully protonated (pH 6.0) and fully deprotonated (pH 11.0) states.
-
Calculation: Plot the absorbance at λmax against the measured pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the inflection point, which equals the psKa [6].
Fig 2: Self-validating UV-Vis spectrophotometric workflow for sparingly soluble amines.
Implications in Drug Development
Understanding the precise basicity of (9H-Fluoren-9-ylmethyl)-methyl-amine is not merely an academic exercise. In drug design, the combination of a molecule's pKa and its partition coefficient ( logP ) dictates its distribution coefficient ( logD ) at physiological pH (7.4).
Because the estimated pKa of this compound (~8.8 - 9.2) is closer to physiological pH than highly basic amines like piperidine, a larger fraction of the molecule will exist in the uncharged, highly lipophilic free-base form in the bloodstream. This significantly enhances passive lipid bilayer permeability but may induce challenges related to aqueous solubility and plasma protein binding. Consequently, when utilizing fluorenyl-amine scaffolds in medicinal chemistry, formulation scientists must proactively design lipid-based delivery systems or utilize cosolvents to mitigate precipitation risks.
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. Showing Compound N-Methylbenzylamine (FDB012647) - FooDB [foodb.ca]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. researchgate.net [researchgate.net]
- 7. cognizancejournal.com [cognizancejournal.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
Application Note: Advanced Protocol for Fmoc Deprotection Using Piperidine in DMF
Target Audience: Researchers, scientists, and drug development professionals. Application: Solid-Phase Peptide Synthesis (SPPS).
Introduction & Mechanistic Insights
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). Its orthogonal nature allows for selective removal under basic conditions without compromising acid-labile side-chain protecting groups or the peptide-resin linkage. The industry-standard reagent for Fmoc removal is 20% (v/v) piperidine in N,N-dimethylformamide (DMF)[1].
To optimize synthesis yields and prevent sequence-truncating side reactions, it is critical to understand the causality behind this specific reagent choice.
The E1cB Elimination Mechanism
Fmoc deprotection is not a simple hydrolysis; it proceeds via a base-catalyzed E1cB (Elimination Unimolecular conjugate Base) mechanism[2].
-
Proton Abstraction: Piperidine acts as a base to abstract the acidic β-proton at the 9-position of the fluorene ring. This proton is unusually acidic (pKa ~23 in DMSO) because the resulting fluorenyl carbanion fulfills Hückel's rule (14 electrons, n=3) and is highly stabilized by aromaticity[2].
-
β-Elimination: The carbanion undergoes spontaneous rearrangement, cleaving the carbamate bond to release carbon dioxide (CO₂), the free peptide amine, and a highly reactive byproduct: dibenzofulvene (DBF) [2].
-
Nucleophilic Scavenging: DBF is a potent Michael acceptor. If left unquenched, it will rapidly alkylate the newly liberated N-terminal amine or susceptible side chains, capping the peptide and resulting in a characteristic +178 Da mass shift[3]. Piperidine serves a dual purpose by acting as a nucleophile to scavenge DBF, forming a stable DBF-piperidine adduct[2][3].
Caption: Mechanism of Fmoc deprotection and DBF scavenging by piperidine.
Standard Experimental Protocol: 20% Piperidine in DMF
This protocol is designed for batch-wise SPPS at room temperature. The two-stage treatment is highly intentional: a brief initial treatment removes the bulk of the Fmoc group, while the second, longer treatment drives the equilibrium to completion and ensures absolute scavenging of DBF[4][5].
Reagent Preparation
-
Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in peptide-synthesis grade DMF. (Note: Piperidine is a DEA-regulated substance; ensure proper compliance and handle in a fume hood).
-
Wash Solvent: Peptide-synthesis grade DMF.
Step-by-Step Methodology
-
Resin Preparation: Ensure the peptide-resin is fully swollen in DMF (typically 10–15 minutes) before initiating deprotection[6].
-
Initial Cleavage (Stage 1): Add the 20% Piperidine/DMF solution to the reaction vessel (approximately 10 mL per gram of resin). Agitate gently via nitrogen bubbling or orbital shaking for 3 to 5 minutes [5].
-
Drain: Drain the reaction vessel completely. This removes the bulk of the generated DBF and CO₂.
-
Complete Scavenging (Stage 2): Add a fresh aliquot of 20% Piperidine/DMF (10 mL/g resin). Agitate for 10 to 15 minutes . This prolonged exposure ensures complete deprotection of sterically hindered sequences and total conversion of DBF to the piperidine adduct[4][5].
-
Drain and Wash (Critical Step): Drain the reaction vessel. Wash the resin extensively with DMF (e.g., 5 washes of 1 minute each using 10 mL/g resin)[6].
-
Verification (Optional but Recommended): Perform a Kaiser (ninhydrin) test. A positive result (dark blue resin beads) confirms the presence of free primary amines, indicating successful deprotection[6].
Process Analytical Technology (PAT): UV Monitoring
Because the DBF-piperidine adduct is a strong chromophore, Fmoc deprotection can be monitored in real-time. The adduct exhibits a distinct UV absorbance peak at 301 nm [3].
-
By measuring the area under the curve (AUC) of the reaction waste, chemists can quantify the efficiency of Fmoc removal[3].
-
A broadened or tailing UV peak often indicates a "difficult sequence" where interchain aggregation is slowing down the deprotection kinetics[7][8].
Troubleshooting Base-Induced Side Reactions
While 20% piperidine in DMF is the gold standard, prolonged exposure to secondary amines can trigger sequence-dependent side reactions. Understanding these pathways allows for proactive mitigation[1][9].
Caption: Common base-induced side reactions during Fmoc deprotection in SPPS.
Summary of Side Reactions and Mitigation Strategies
| Side Reaction | Mechanistic Cause | High-Risk Sequences | Mitigation Strategy |
| Aspartimide Formation | Base-catalyzed nucleophilic attack of the backbone nitrogen on the β-carboxyl group of Asp, forming a 5-membered imide ring[1][9]. | Asp-Gly, Asp-Ser, Asp-Asn[3][4]. | Add 0.1 M HOBt or 0.1 M Oxyma Pure to the 20% Pip/DMF solution to buffer the basicity[5]. Alternatively, use 5% Piperazine + 2% DBU[7]. |
| Diketopiperazine (DKP) Formation | Intramolecular aminolysis at the dipeptide stage. The free N-terminus attacks the ester linkage to the resin, cleaving the chain[4][7]. | Dipeptides containing Pro, Gly, or N-methyl amino acids at the C-terminus[4][8]. | Use very short deprotection times (e.g., 1.5 min at high flow rate)[8]. Couple the 3rd amino acid immediately. Use Trt-protected amino acids. |
| DBF Alkylation | Incomplete scavenging of DBF allows it to undergo Michael addition with the free N-terminus (+178 Da)[3]. | Sequence-independent; occurs if piperidine concentration drops or washing is delayed[3]. | Ensure piperidine concentration is strictly ≥20%. Do not delay the washing steps post-deprotection[3]. |
Note on Alternative Bases: If piperidine procurement is restricted due to DEA regulations, or if aspartimide formation is severe, a validated alternative is 5% Piperazine with 2% DBU in NMP or DMF . DBU provides the strong basicity required for rapid β-elimination, while piperazine acts as the nucleophilic DBF scavenger[7][9].
References
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism Total Synthesis [Link]
-
Dibenzofulvene Peptide Alkylation: Mass Shift & Mechanism Peptide Chemistry[Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis ACS Omega[Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health (NIH) / PMC[Link]
-
Mechanism of Fmoc deprotection and trapping of dibenzofulvene ResearchGate[Link]
-
Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives Peptide Chemistry[Link]
-
Methods for Removing the Fmoc Group Renyi.hu[Link]
-
How to Synthesize a Peptide AAPPTec[Link]
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. renyi.hu [renyi.hu]
- 9. researchgate.net [researchgate.net]
Application Note: Synthesis and Integration of Fmoc-N-Methylamino Acids in Peptide Drug Discovery
Prepared by: Senior Application Scientist Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals
Introduction & Scientific Rationale
The incorporation of N-methylamino acids into peptide sequences is a cornerstone strategy in modern peptidomimetic drug design. By replacing the amide hydrogen with a methyl group, researchers eliminate a key hydrogen bond donor, which fundamentally alters the peptide's conformational landscape—often inducing cis amide bonds or stabilizing β -turns. More importantly, this modification sterically shields the peptide backbone, drastically reducing its susceptibility to proteolytic degradation and significantly enhancing membrane permeability and oral bioavailability[1].
Nomenclature Clarification: While the chemical motif (9H-Fluoren-9-ylmethyl)-methyl-amine (Fm-NHMe) represents a specific protected amine, the industry standard for synthesizing N-methylated peptides relies on the 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. This guide focuses on the synthesis of Fmoc-N-methylamino acids and their subsequent application in Solid-Phase Peptide Synthesis (SPPS), as this is the universally validated, field-proven methodology for generating N-methylated peptide therapeutics.
Mechanistic Insight: The Oxazolidinone Route
Direct N-methylation of Fmoc-protected amino acids (e.g., using methyl iodide and a strong base) is notoriously problematic, frequently leading to over-alkylation (esterification of the C-terminus) and significant racemization at the α -carbon.
To circumvent this, the field relies on the Freidinger Oxazolidinone Method [2]. This elegant, causality-driven approach utilizes a two-step sequence:
-
Cyclization: The Fmoc-amino acid is condensed with paraformaldehyde under acidic conditions. This forms a 5-oxazolidinone ring, which simultaneously protects the nitrogen and the carboxylate group. Crucially, this cyclic intermediate sterically locks the α -carbon, preventing base-catalyzed enolization and subsequent racemization.
-
Reductive Ring-Opening: The oxazolidinone aminal C-O bond is specifically cleaved using triethylsilane (TES) in the presence of trifluoroacetic acid (TFA), yielding the strictly mono-methylated Fmoc-N-methylamino acid[3][4].
Figure 1: Mechanism of the Freidinger oxazolidinone route for synthesizing Fmoc-N-methylamino acids.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that failure modes are caught immediately, saving expensive coupling reagents and downstream purification time.
Protocol A: Synthesis of Fmoc-N-Methylamino Acids
Step 1: Formation of the 5-Oxazolidinone Intermediate
-
Suspend 10.0 mmol of the target Fmoc-amino acid, 2.0 g of paraformaldehyde, and 150 mg of p-toluenesulfonic acid (p-TsOH) in 150 mL of anhydrous toluene.
-
Attach a Dean-Stark trap and reflux the mixture under nitrogen. The removal of water drives the equilibrium toward the cyclic product.
-
QC Checkpoint 1 (TLC & IR): After 2 hours, monitor via TLC (1:3 EtOAc/Hexane). The reaction is complete when the starting material is consumed. Validate via IR spectroscopy: look for the appearance of a strong, characteristic lactone carbonyl stretch at ∼ 1800 cm⁻¹[5].
-
Wash the organic layer with 5% NaHCO₃ (to remove p-TsOH) and brine, dry over MgSO₄, and concentrate in vacuo.
Step 2: Reductive Ring-Opening
-
Dissolve the crude oxazolidinone in 30 mL of anhydrous dichloromethane (DCM).
-
Add 30 mL of Trifluoroacetic Acid (TFA), followed immediately by 30.0 mmol of Triethylsilane (TES). Stir at ambient temperature for 24 hours.
-
Causality Note: TES acts as a hydride donor. The highly acidic environment (TFA) protonates the oxazolidinone oxygen, creating a carbocation intermediate at the aminal carbon, which is rapidly trapped by the hydride from TES.
-
QC Checkpoint 2 (HPLC-MS & NMR): Concentrate the mixture and precipitate the product in cold diethyl ether. Analyze via HPLC-MS to confirm the exact mass addition of +14 Da (relative to the starting Fmoc-AA) and the complete disappearance of the oxazolidinone mass. Verify stereochemical integrity via ¹³C NMR; racemization should be <0.1%[2].
Protocol B: SPPS Integration of N-Methylamino Acids
Coupling an amino acid onto an N-methylated N-terminus is notoriously difficult due to the severe steric clash between the incoming activated ester and the N-methyl group. Standard DIC/Oxyma chemistry will fail.
-
Deprotection: Treat the resin-bound N-methylamino acid with 20% piperidine in DMF (2 × 10 min).
-
QC Checkpoint 3 (Chloranil Test): Perform a Chloranil test. Note: The standard Kaiser test yields false negatives for secondary amines. A positive Chloranil test (dark green/blue beads) confirms successful Fmoc removal and exposure of the secondary amine.
-
Activation & Coupling: Pre-activate 4.0 equivalents of the incoming Fmoc-amino acid with 3.9 equivalents of HATU and 4.0 equivalents of HOAt in DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Add the activated mixture to the resin. Couple for 2 to 4 hours at room temperature (or apply microwave heating at 75°C for 15 minutes if the sequence permits).
-
QC Checkpoint 4 (Validation): Repeat the Chloranil test. Colorless beads indicate complete acylation. If beads remain green, perform a second coupling cycle using a different activating agent (e.g., BTC/collidine).
Figure 2: Workflow and QC checkpoints for coupling onto an N-methylated residue during SPPS.
Quantitative Data Presentation
To optimize synthesis yields, the choice of coupling reagent must be tailored to the specific steric environment of the peptide bond being formed. Table 1 summarizes field-proven reagent selections.
Table 1: Comparative Coupling Efficiencies and Reagent Selection for N-Methylamino Acids
| Coupling Scenario | Preferred Reagent System | Base / Additive | Reaction Time | Typical Yield |
| Primary AA → Primary AA | DIC / Oxyma Pure | None | 30 min | >99% |
| Primary AA → N-Me-AA (Resin) | HATU | DIPEA / HOAt | 2 - 3 hours | 85 - 95% |
| N-Me-AA → N-Me-AA (Resin) | BTC* | 2,4,6-Collidine | 4 hours | 70 - 80% |
*BTC = Bis(trichloromethyl)carbonate (Triphosgene). Use with extreme caution under properly ventilated conditions due to toxicity. It forms highly reactive amino acid chlorides in situ, which are required to overcome severe steric hindrance.
References
- Buba, A. E., Koch, S., Kunz, H., & Löwe, H. (2013). ChemInform Abstract: Fluorenylmethoxycarbonyl-N-methylamino Acids Synthesized in a Flow Tube-in-Tube Reactor with a Liquid-Liquid Semipermeable Membrane. European Journal of Organic Chemistry.
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate.
- Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-Fluorenylmethyloxycarbonyl-Protected N-Alkyl Amino Acids by Reduction of Oxazolidinones. Journal of Organic Chemistry, ACS Publications.
- Reddy, et al. (2025). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. ResearchGate.
Sources
using (9H-Fluoren-9-ylmethyl)-methyl-amine for N-terminal protection
Application Note: N-Terminal Protection Strategies Utilizing 9-Fluorenylmethyl (Fm) and Fmoc-N-Methyl Derivatives
Introduction & Mechanistic Causality
The protection of N-terminal amines is the foundational strategy in stepwise peptide synthesis and organic chemical biology[].
Nomenclature Note : The specific chemical entity (9H-Fluoren-9-ylmethyl)-methyl-amine represents an Fm-protected methylamine. In the broader context of peptide and protein chemistry, this structural motif is most practically encountered when utilizing Fmoc-N-methyl amino acids for N-terminal protection and chain elongation in Solid-Phase Peptide Synthesis (SPPS). This guide bridges the fundamental chemistry of the 9-fluorenylmethyl (Fm) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups with the specialized protocols required for handling N-methylated amines.
The Fmoc group is the gold standard for N-terminal protection in modern SPPS[2]. Introduced by Carpino and Han, the Fmoc group is highly valued because it is base-labile, offering perfect orthogonality with acid-labile side-chain protecting groups such as Boc or tBu[3].
Causality of Deprotection : The electron-withdrawing nature of the fluorene ring renders the lone hydrogen atom at the C-9 position highly acidic[4]. When exposed to a mild base (typically 20% piperidine in DMF), this proton is abstracted, triggering an E1cb β -elimination[4]. This releases the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate[3]. The DBF is subsequently scavenged by the piperidine to form a stable fulvene-piperidine adduct, preventing it from re-reacting with the newly freed N-terminus[4].
Quantitative Data Presentation: Protecting Group Comparison
To select the appropriate N-terminal protection strategy, one must comprehensively consider the synthetic route and compatibility with side-chain protecting groups[].
Table 1: Comparison of Common N-Terminal Protecting Groups
| Protecting Group | Cleavage Reagent | Cleavage Mechanism | Orthogonality | Primary Use Case |
| Fmoc | 20% Piperidine in DMF | Base-catalyzed β -elimination | Orthogonal to Boc/tBu | Standard SPPS[2] |
| Fm | Piperidine or DBU | Base-catalyzed β -elimination | Orthogonal to Boc/tBu | Secondary amine protection |
| Boc | TFA in DCM | Acidolysis | Orthogonal to Fmoc/Benzyl | Specialized/Complex SPPS[2] |
| Z (Cbz) | H₂, Pd/C or HF | Hydrogenolysis / Strong Acid | Orthogonal to Boc/Fmoc | Solution-phase synthesis |
Mechanistic Workflow Visualization
Workflow of Fmoc-based N-terminal protection and base-catalyzed deprotection cycle.
Experimental Protocols: Self-Validating Systems
When dealing with N-methylated amines (such as incorporating Fmoc-N-methyl amino acids), steric hindrance significantly reduces nucleophilicity. Standard coupling reagents (like DIC or HBTU) often fail or result in incomplete coupling. Therefore, highly reactive phosphonium salts (e.g., PyBrOP) must be used[5].
Protocol A: N-Terminal Protection using Fmoc-Cl (Solution Phase)
Objective: Protect a free secondary amine (e.g., methylamine derivative) using 9-fluorenylmethyl chloroformate (Fmoc-Cl).
-
Preparation : Dissolve the amine (1.0 eq) in a 10% aqueous Na₂CO₃ solution and cool to 0°C in an ice bath.
-
Causality: The alkaline environment keeps the amine deprotonated and nucleophilic, while the low temperature prevents the rapid hydrolysis of the highly reactive Fmoc-Cl.
-
-
Addition : Dissolve Fmoc-Cl (1.1 eq) in a miscible organic solvent (e.g., dioxane) and add dropwise to the vigorously stirring aqueous solution over 30 minutes[3].
-
Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Self-Validating Check (Chloranil Test) : The standard Kaiser test yields false negatives for secondary amines. Perform a Chloranil test on a small aliquot. A color change from clear to blue/green indicates unreacted secondary amine. Continue stirring until the test is negative.
-
Workup : Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with 0.1 M HCl, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
Protocol B: SPPS Coupling of Fmoc-N-Methyl Amino Acids
Objective: Couple an Fmoc-protected N-methyl amino acid to a resin-bound peptide[5].
-
Resin Swelling : Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the previous Fmoc group[4]. Wash thoroughly with DMF (5x) and DCM (3x).
-
Activation : In a separate vial, dissolve the Fmoc-N-methyl amino acid (3.0 eq) and PyBrOP (3.0 eq) in DMF. Add DIPEA (6.0 eq).
-
Causality: PyBrOP generates a highly reactive acyl bromide intermediate in situ. This is strictly necessary to overcome the severe steric bulk of the N-methyl group during coupling, which standard O-acylisoureas cannot achieve[5].
-
-
Coupling : Add the activated mixture to the resin and shake for 12-24 hours at room temperature.
-
Self-Validating Check : Wash the resin and perform a Chloranil test. If positive (blue/green beads), repeat the coupling step.
-
Capping : Treat the resin with acetic anhydride/DIPEA in DMF to cap any unreacted amines, preventing deletion sequences.
Protocol C: Fmoc Deprotection and Dibenzofulvene Scavenging
Objective: Remove the Fmoc group and efficiently scavenge the dibenzofulvene (DBF) byproduct.
-
Reagent Preparation : Prepare a fresh solution of 20% (v/v) piperidine in DMF.
-
Causality: Piperidine acts as both the base to abstract the acidic C-9 proton and the nucleophile to scavenge the resulting DBF[4].
-
-
Application : Add the solution to the resin and agitate for 5 minutes. Drain and repeat for 15 minutes.
-
Self-Validating Check (UV Monitoring) : Collect the deprotection flow-through and measure UV absorbance at 301 nm.
-
Causality: The DBF-piperidine adduct has a strong, distinct UV absorbance, allowing quantitative real-time monitoring of deprotection efficiency[4].
-
-
Washing : Wash the resin extensively with DMF (6x) to remove all traces of piperidine before the next coupling step.
Sources
applications of fluorene derivatives in medicinal chemistry
Application Note: The Versatility of the Fluorene Scaffold in Modern Medicinal Chemistry
Executive Summary & Structural Rationale
Fluorene—a tricyclic polyaromatic hydrocarbon consisting of two benzene rings fused by a central five-membered cyclopentadiene ring—has emerged as a highly privileged scaffold in modern drug discovery[1]. As a Senior Application Scientist, I frequently leverage the fluorene core for its unique physicochemical properties. The rigid, nearly planar biphenyl system restricts conformational flexibility, which significantly minimizes the entropic penalty upon binding to deep, lipophilic protein pockets or intercalating into DNA[2].
Crucially, the methylene bridge at the C9 position is uniquely acidic (pKa ~22.6), allowing for facile deprotonation and the generation of diverse sp3 -hybridized derivatives[1]. Furthermore, halogenation at the C2 and C7 positions (e.g., 2,7-dichlorofluorene) drastically increases the lipophilicity (logP) and metabolic stability of the molecule, enhancing cell membrane permeability and extending the in vivo half-life of the resulting therapeutics[3].
This application note details three distinct, field-proven workflows utilizing fluorene derivatives: antimalarial therapeutics, dual oncology/antimicrobial agents, and autoimmune modulators.
Application I: Antimalarial Therapeutics (The Lumefantrine Paradigm)
Lumefantrine is a 9-(p-chlorobenzylidene)-9H-fluorene derivative and a critical component of artemisinin-based combination therapies (ACTs) used to treat multi-drug resistant Plasmodium falciparum[4].
Causality & Mechanism: Lumefantrine acts as a blood schizonticide. Its highly lipophilic fluorene core drives the accumulation of the drug within the acidic food vacuole of the parasite. Here, it binds to hemin, preventing its polymerization into inert hemozoin. The subsequent buildup of free heme generates lethal reactive oxygen species (ROS), causing parasite death[4].
Protocol: In Vitro SYBR Green I Malaria Viability Assay
System Validation & Controls:
-
Positive Control: Artemether (to benchmark monotherapy vs. combination efficacy).
-
Negative Control: Uninfected human erythrocytes (to establish baseline background fluorescence).
Step-by-Step Methodology:
-
Parasite Culture: Maintain P. falciparum (chloroquine-resistant strain W2) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum under a hypoxic gas mixture (5% O 2 , 5% CO 2 , 90% N 2 ).
-
Compound Plating: Array fluorene compounds in 96-well plates using 2-fold serial dilutions in DMSO (final assay DMSO < 0.5%).
-
Infection & Incubation: Add asynchronous parasite cultures (1% parasitemia) to the drug plates. Incubate for 72 hours at 37°C.
-
Causality: A 72-hour window ensures the parasites complete at least one full 48-hour intraerythrocytic developmental cycle, allowing the fluorene compound to inhibit hemozoin formation during the highly active trophozoite stage.
-
-
Lysis & Staining: Freeze the plate at -80°C for 1 hour, then thaw to lyse the erythrocytes. Add 100 µL of SYBR Green I lysis buffer (containing Triton X-100 and saponin) to each well.
-
Causality: SYBR Green I selectively intercalates into parasitic DNA. Because mature human erythrocytes lack a nucleus, the fluorescence signal is directly proportional to parasite proliferation, eliminating the need for radioactive [ 3 H]-hypoxanthine.
-
-
Fluorescence Readout: Incubate in the dark for 1 hour. Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate IC 50 via non-linear regression.
Application II: Targeted Oncology & Antimicrobial Agents
Recent synthetic advances have repurposed the 2,7-dichlorofluorene scaffold to develop novel dihydrofolate reductase (DHFR) inhibitors. By appending thiazole or thiazolidinone moieties at the C4 position, these derivatives exhibit potent dual anticancer (against A-549 lung carcinoma) and antimicrobial (against MRSA) activities[5][6].
Causality & Mechanism: The planar fluorene core anchors the molecule in the hydrophobic active site of DHFR, while the nitrogen/sulfur-rich heterocycles form critical hydrogen bonds with conserved amino acid residues. This competitively inhibits the reduction of dihydrofolate to tetrahydrofolate, stalling purine synthesis and halting cellular proliferation[3].
Figure 1: High-throughput screening workflow for fluorene-based DHFR inhibitors.
Protocol: High-Throughput DHFR Enzyme Inhibition Assay
System Validation & Controls:
-
Positive Control: 5-Fluorouracil (5-FU) to validate enzyme inhibition dynamic range[6].
-
Baseline Control: Reaction mix without DHFR to account for non-enzymatic degradation of NADPH.
Step-by-Step Methodology:
-
Buffer & Substrate Prep: Prepare assay buffer (50 mM Potassium Phosphate pH 7.4, 1 mM DTT). Prepare 10 mM NADPH and 10 mM Dihydrofolate (DHF).
-
Compound Dispensing: Dispense fluorene derivatives into a 96-well UV-transparent microplate.
-
Enzyme Addition: Add human recombinant DHFR (0.5 mU/well) suspended in assay buffer containing 100 µM NADPH.
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.
-
Causality: This allows the highly lipophilic fluorene scaffold to fully equilibrate within the hydrophobic active site before substrate competition begins, preventing artificially inflated IC 50 values.
-
-
Reaction Initiation: Rapidly add 100 µM DHF to all wells using a multichannel pipette.
-
Kinetic Measurement: Immediately monitor the depletion of NADPH by measuring absorbance at 340 nm every 30 seconds for 10 minutes.
-
Causality: NADPH depletion is stoichiometrically coupled to the reduction of DHF, providing a direct, real-time kinetic readout of enzyme activity.
-
-
Analysis: Calculate the initial velocity (V 0 ) from the linear portion of the curve to determine the IC 50 .
Application III: Autoimmune Disease Modulation
Scaffold hopping from carbazole to fluorene has yielded potent retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonists[7][8]. These compounds are critical for treating Th17-driven autoimmune diseases.
Causality & Mechanism: The fluorene-arylsulfone hybrid binds to the allosteric ligand-binding domain of RORγt. The rigid fluorene core induces a conformational shift in the activation function-2 (AF-2) helix, preventing the recruitment of essential coactivators (like SRC-1) and suppressing the transcription of IL-17[8].
Figure 2: Mechanism of action for fluorene-based RORγt inverse agonists in Th17 cells.
Protocol: TR-FRET RORγt Coactivator Binding Assay
System Validation & Controls:
-
Artifact Control: Fluorene compounds tested without the Europium-labeled receptor to rule out intrinsic compound autofluorescence at 615/665 nm.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA, 2 mM DTT).
-
Complex Assembly: In a 384-well low-volume plate, add 5 µL of 4 nM GST-tagged RORγt Ligand Binding Domain.
-
Compound Incubation: Add 5 µL of the diluted fluorene compound. Incubate at room temperature for 30 minutes.
-
Tracer Addition: Add 10 µL of a detection mix containing 2 nM Europium-anti-GST antibody (donor) and 20 nM Biotin-SRC1 peptide complexed with Streptavidin-APC (acceptor).
-
Equilibration & Readout: Incubate in the dark for 1 hour. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).
-
Causality: Time-resolved fluorescence resonance energy transfer (TR-FRET) is utilized to eliminate short-lived background autofluorescence from the highly conjugated fluorene compounds, ensuring a high signal-to-noise ratio.
-
-
Data Analysis: Calculate the FRET ratio (665 nm / 615 nm) to determine the IC 50 .
Quantitative Data Summary
The table below summarizes the pharmacological profiles of key fluorene derivatives across different therapeutic areas:
| Compound Class | Representative Lead | Primary Target | Primary Indication | Efficacy Metric (IC 50 / MIC) |
| 9-(p-chlorobenzylidene)-9H-fluorene | Lumefantrine | Hemin polymerization | Malaria (P. falciparum) | IC 50 : ~10–50 nM |
| 2,7-dichloro-4-(thiazolyl)fluorene | Compound 6l | Dihydrofolate Reductase | Oncology / MRSA Infection | MIC: 15.6 µg/mL (MRSA) |
| Fluorene-arylsulfone hybrid | Compound 15 | RORγt (AF-2 domain) | Autoimmune Diseases | IC 50 : 68.6 nM (Binding) |
| Fluorene-based allosteric inhibitor | Compound 32 | Pyruvate Dehydrogenase Kinase | Diabetes Mellitus | ~700-fold activity boost in vivo |
References
- Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry Source: Entrepreneur-CN URL
- Bioactive fluorenes. part I.
- Source: PubMed (NIH)
- Source: PubChem (NIH)
- Source: PubMed (NIH)
Sources
- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches - Arabian Journal of Chemistry [arabjchem.org]
- 4. Lumefantrine | C30H32Cl3NO | CID 6437380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Structure-Based Design and Synthesis of Fluorene Derivatives as Novel RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting premature Fmoc cleavage during peptide synthesis
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to help you troubleshoot one of the most insidious issues in peptide chemistry: premature Fmoc cleavage .
Rather than simply giving you a list of things to change, this guide breaks down the mechanistic causality of the problem, provides a targeted Q&A, and equips you with self-validating experimental protocols to permanently eliminate this bottleneck from your workflows.
Mechanistic Insight: The "Why" Behind Premature Fmoc Cleavage
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern SPPS because it is highly stable to acidic conditions but labile to secondary amines (typically 20% piperidine) via a base-catalyzed E1cB elimination mechanism[1].
However, "premature" Fmoc cleavage occurs when the protecting group is inadvertently removed during the coupling step or washing phases, rather than during the dedicated deprotection step[2]. This exposes the N-terminal amine of the incoming amino acid, allowing it to react with another equivalent of the activated amino acid. The result? Sequence insertions, double couplings, branched peptides, and a catastrophic drop in final purity [3].
This side reaction is primarily driven by three factors:
-
Solvent Degradation: N,N-Dimethylformamide (DMF) degrades over time—especially when exposed to heat or moisture—releasing dimethylamine, a secondary amine that efficiently cleaves Fmoc groups[2][4].
-
Basic Coupling Additives: Reagents like HATU or HBTU require the addition of a tertiary base, typically N,N-diisopropylethylamine (DIEA/DIPEA). While DIEA is a tertiary amine and should theoretically leave Fmoc intact, prolonged exposure or elevated temperatures can induce premature cleavage[5][6].
-
Steric Hindrance: If an amino acid is bulky (e.g., unnatural amino acids, D-Bpa, or pseudoprolines), the coupling kinetics are drastically slowed down. This prolonged reaction time gives basic impurities a much larger window to attack the Fmoc group[1][2].
Troubleshooting Guide & FAQs
Q1: How can I definitively diagnose that premature Fmoc cleavage is occurring in my synthesis? A: The most definitive symptom is the presence of "insertion" sequences (e.g., a peptide with an extra amino acid mass, such as +128 Da for an extra Lysine) detected via LC-MS of the crude product[2][3]. In-process, if you perform a Kaiser test after a coupling step that you know has gone to completion, and the resin beads turn intense blue (indicating free primary amines), premature Fmoc cleavage is the most likely culprit[2][5].
Q2: I am using standard HATU/DIEA coupling at room temperature, but I'm still seeing double couplings. What is going wrong? A: The issue is likely your solvent. Old or improperly stored DMF decomposes to form dimethylamine[4][5]. Because dimethylamine is a secondary amine, it acts exactly like piperidine, stripping the Fmoc group off the newly coupled amino acid while the coupling reagents are still in the vessel. Solution: Always use fresh, peptide-synthesis-grade DMF, or switch to N-Methyl-2-pyrrolidone (NMP) which does not degrade into secondary amines[3].
Q3: I recently transitioned to Microwave-Assisted SPPS (MW-SPPS) to speed up difficult sequences, but my purity dropped. Why? A: Microwave irradiation accelerates reaction kinetics by rapidly heating the vessel (often to 75°C–90°C). While this solves steric hindrance, high temperatures exponentially increase the rate of base-catalyzed Fmoc cleavage[3][7]. If you are using DIEA at 90°C, the tertiary base becomes nucleophilic enough to cleave the Fmoc group[6]. Solution: You must switch to a "base-free" coupling strategy, such as DIC/Oxyma, when performing high-temperature MW-SPPS[7].
Quantitative Data: Impact of Coupling Conditions on Fmoc Stability
To illustrate the causality between your choice of reagents and the risk of premature cleavage, review the following comparative data for coupling sterically hindered or highly epimerization-prone amino acids at elevated temperatures.
| Coupling Strategy | Base Used | Temp (°C) | Epimerization Risk | Premature Fmoc Cleavage Risk | Recommended Use Case |
| HATU / DIEA | DIEA (2-4 eq) | 25°C | Low | Low to Moderate | Standard room-temp SPPS. |
| HATU / DIEA | DIEA (2-4 eq) | 75°C - 90°C | High | Very High | Not recommended for MW-SPPS. |
| DIC / HOBt | None | 25°C | Moderate | Low | Legacy base-free coupling. |
| DIC / Oxyma | None | 90°C | Low | Virtually Zero | Optimal for MW-SPPS and difficult sequences[7]. |
Mandatory Visualizations
Troubleshooting Logic Tree
Logic tree for diagnosing and resolving premature Fmoc cleavage in SPPS.
Base-Free Coupling Workflow
Workflow for base-free DIC/Oxyma coupling with self-validating microcleavage.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in verification steps so you can trust the chemistry is functioning exactly as intended without waiting for the final global cleavage.
Protocol 1: Base-Free DIC/Oxyma Coupling for MW-SPPS
This protocol eliminates tertiary bases entirely, relying on N,N′-Diisopropylcarbodiimide (DIC) for activation and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) to suppress racemization. This allows safe coupling at 90°C without premature Fmoc cleavage[7].
Materials:
-
Fmoc-Amino Acid (5 equivalents relative to resin loading)
-
DIC (5 equivalents)
-
Oxyma Pure (5 equivalents)
-
Peptide-synthesis grade DMF
Step-by-Step Methodology:
-
Preparation: Dissolve the Fmoc-Amino Acid and Oxyma Pure in a minimum volume of DMF (typically 0.1 M to 0.2 M concentration).
-
Activation: Add DIC to the amino acid/Oxyma solution. Stir for 1–2 minutes at room temperature. Mechanistic note: DIC reacts with the carboxylic acid to form an O-acylisourea, which is immediately trapped by Oxyma to form a highly reactive, base-free active ester.
-
Coupling: Transfer the activated solution to the resin vessel. If using a microwave synthesizer, irradiate at 90°C for 2 to 4 minutes[7].
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3 × 1 min).
-
Self-Validation (Microcleavage): To prove premature cleavage has not occurred, extract a few beads of resin (~1 mg). Wash with DCM and dry. Treat with 100 µL of Cleavage Cocktail (95% TFA / 2.5% TIS / 2.5% H2O) for 30 minutes. Precipitate with cold ether, centrifuge, dissolve in 50% Acetonitrile/Water, and analyze via LC-MS. You should observe a single peak corresponding to the exact mass of the Fmoc-protected peptide fragment.
Protocol 2: Solvent Quality Control (Amine Detection in DMF)
Because dimethylamine is a silent killer of SPPS yields, you must validate your solvent before beginning a long synthesis[4][5].
Step-by-Step Methodology:
-
Sampling: Take a 1 mL aliquot of the DMF you intend to use for synthesis.
-
Indicator Addition: Add 10 µL of a 0.1% solution of Bromophenol Blue (dissolved in ethanol) to the DMF.
-
Validation Check:
-
If the solution turns yellow or pale green , the DMF is slightly acidic/neutral and is safe to use.
-
If the solution turns blue or purple , basic impurities (dimethylamine) are present. Do not use this solvent for SPPS.
-
-
Remediation: If your DMF fails the test, discard it or purge it with inert gas (N2 or Argon) and store it over activated molecular sieves. For highly sensitive syntheses, switch to NMP[3].
References
-
Mesa Labs. "SPPS Tips For Success Handout - Side Reactions in Peptide Synthesis." Mesalabs.com. [Link]
-
Hussein, W. M., Skwarczynski, M., & Toth, I. (Eds.). "Peptide Synthesis: Methods and Protocols." Methods in Molecular Biology, Vol. 2103, Springer, 2020.[Link]
-
Murray, J. K., & Gellman, S. H. "Microwave-Assisted Parallel Synthesis of a 14-Helical β-Peptide Library." Journal of Combinatorial Chemistry, ACS Publications, 2005.[Link]
Sources
common side reactions with (9H-Fluoren-9-ylmethyl)-methyl-amine and how to avoid them
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (9H-Fluoren-9-ylmethyl)-methyl-amine and related N-Fmoc protected compounds. This guide is designed for researchers, chemists, and drug development professionals to navigate the common side reactions encountered during its use, particularly in the context of peptide synthesis and other organic transformations. Here, we provide in-depth troubleshooting strategies, validated protocols, and the mechanistic reasoning behind our recommendations to ensure the success and integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions regarding the chemistry of the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is the core reactive component of (9H-Fluoren-9-ylmethyl)-methyl-amine.
Q1: What is the primary cause of side reactions when using this compound?
A1: The vast majority of side reactions originate from the deprotection (cleavage) of the 9-fluorenylmethoxycarbonyl (Fmoc) group. This process is a base-catalyzed β-elimination reaction.[1] While efficient, it generates a highly reactive and electrophilic byproduct called dibenzofulvene (DBF).[2][3] If not properly managed, DBF can react with various nucleophiles in your reaction mixture, leading to undesired adducts.
Q2: What is dibenzofulvene (DBF) and why is it problematic?
A2: Dibenzofulvene (DBF) is the neutral byproduct formed alongside CO₂ and the deprotected amine during Fmoc cleavage.[1] Its core problem is its reactivity as a Michael acceptor.[3] The exocyclic double bond is highly electrophilic and readily reacts with nucleophiles, most notably the free amine of your newly deprotected target molecule. This covalent attachment, known as DBF alkylation, results in a characteristic mass increase of +178 Da, which can complicate purification and compromise the yield of your desired product.[3][4]
Q3: Does the N-methyl group on my amine introduce unique challenges?
A3: Yes. The N-methyl group introduces significant steric hindrance around the nitrogen atom.[5] This has two primary consequences:
-
Slower Coupling Reactions: In applications like peptide synthesis, coupling an activated amino acid to this secondary amine is often sluggish and may be incomplete.[5]
-
Monitoring Difficulties: Standard colorimetric tests for primary amines, such as the Kaiser (ninhydrin) test, will not work for N-methylated amines.[5][6] Alternative methods like the bromophenol blue test are required to monitor reaction completion.[5]
Q4: What are the most common side reactions observed when using Fmoc-protected secondary amines in peptide synthesis?
A4: Beyond DBF alkylation, the most common side reactions are sequence and condition-dependent issues inherent to solid-phase peptide synthesis (SPPS):
-
Incomplete Coupling: Due to the steric bulk of the N-methyl group.[5]
-
Diketopiperazine (DKP) Formation: An intramolecular cyclization that can occur at the dipeptide stage, cleaving the peptide from the resin. This is especially prevalent if the second amino acid in the sequence is proline or glycine.[7][8]
-
Aspartimide Formation: A base-catalyzed side reaction involving aspartic acid residues, which can lead to racemization and unwanted byproducts.[7]
Part 2: In-Depth Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve specific experimental failures.
Guide 1: Issue - Incomplete Deprotection or Subsequent Reaction (Low Yield)
-
Symptom: Analysis of the crude product (e.g., by HPLC, LC-MS) shows a significant amount of unreacted starting material or deletion sequences.
-
Probable Causes & Solutions:
| Probable Cause | Mechanistic Explanation | Recommended Solution(s) |
| Degraded Deprotection Reagent | The base (e.g., piperidine) can degrade over time, reducing its efficacy in the β-elimination reaction.[6] | Always use a fresh, high-purity deprotection solution. If synthesizing for an extended period, prepare fresh solution. |
| Steric Hindrance / Aggregation | In peptide synthesis, the growing peptide chain can fold or aggregate on the solid support, physically blocking the base from accessing the Fmoc group.[6][7] | 1. Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP) or add chaotropic salts to disrupt secondary structures.[7] 2. Stronger Base: For particularly "difficult" deprotections, use a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), typically at 2-5% in DMF. Crucially, DBU must be used with a nucleophilic scavenger like piperidine (2%) , as DBU itself will not trap the resulting DBF.[1][9] |
| Poor Resin Swelling | If the solid support is not fully swelled, reagents cannot efficiently penetrate the matrix to reach all reaction sites.[6] | Ensure the resin is adequately swelled in the reaction solvent (e.g., DMF, NMP) for at least 30-60 minutes before the first deprotection step. |
| Inadequate Reaction Time | The deprotection reaction may be kinetically slower than anticipated, especially at lower temperatures or with sterically hindered residues.[9] | Increase the deprotection time (e.g., from a single 10-minute treatment to two 10-minute treatments). Monitor completion using a suitable method. |
Guide 2: Issue - Dibenzofulvene (DBF) Adduct Formation (+178 Da peak in MS)
-
Symptom: Mass spectrometry reveals a prominent species with a mass of [M+178]+, corresponding to your target molecule plus a DBF molecule.
-
Probable Causes & Solutions:
The fundamental cause is the failure to trap DBF immediately upon its formation. The deprotected amine, being in close proximity, becomes a competitive nucleophile.
dot
Caption: Competing pathways for dibenzofulvene (DBF) after Fmoc deprotection.
Solutions:
-
Ensure Sufficient Scavenger: The standard deprotection solution of 20% piperidine in DMF is typically sufficient because the large excess of piperidine effectively scavenges DBF.[2] Avoid using lower concentrations unless specifically required and validated for a particular sequence.
-
Improve Washing: After deprotection, perform thorough and repeated washes with the reaction solvent (e.g., 5 x DMF washes) to completely remove the DBF-piperidine adduct before it has a chance to revert or react further.[4]
-
Consider Alternative Scavengers: For solution-phase synthesis where removal of the adduct is difficult, alternative deprotection agents like 4-(aminomethyl)piperidine or tris(2-aminoethyl)amine can be used. These form more polar adducts that can be extracted with an aqueous wash.[10]
-
Workup Procedure: In some cases, side reactions with DBF were only observed after evaporation of the solvent.[11] Purifying the product by precipitation from a solvent like tert-butylmethyl ether (TBME) can leave DBF and its adducts in the solution, allowing for their removal by filtration.[11]
Part 3: Key Experimental Protocols
These protocols provide a starting point for common procedures involving Fmoc deprotection.
Protocol 1: Standard Fmoc Deprotection on Solid Support
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Solvent Removal: Drain the DMF from the resin.
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring it is fully submerged. Agitate the vessel for 10-20 minutes at room temperature.[6]
-
Reagent Removal: Drain the deprotection solution.
-
Repeat Deprotection (Optional but Recommended): For longer peptides or known difficult sequences, repeat steps 3-4.
-
Final Washes: Wash the peptide-resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the DBF-piperidine adduct.[6] The resin is now ready for the next coupling step.
Protocol 2: Quantitative Monitoring of Deprotection by UV-Vis
This protocol allows you to quantify the amount of Fmoc group removed, which is useful for calculating resin loading or confirming reaction completion.
-
Collect Filtrate: During the deprotection step (Protocol 1, Step 3), collect all the drained solution containing the DBF-piperidine adduct in a volumetric flask of a known volume (e.g., 25 or 50 mL).
-
Dilute: Dilute the solution to the flask's mark with DMF.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted solution at 301 nm, using DMF as a blank.[12]
-
Calculate Loading: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the adduct, and thus the amount of Fmoc groups cleaved.
-
A = Absorbance at 301 nm
-
ε (Molar absorptivity of DBF-piperidine adduct at 301 nm) ≈ 7800 M⁻¹cm⁻¹[12]
-
b (Path length) = 1 cm (for a standard cuvette)
-
c = Concentration (mol/L)
-
Protocol 3: Troubleshooting Workflow for Reaction Failures
dot
Caption: A systematic workflow for troubleshooting common side reactions.
References
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, Vol. 35: Peptide Synthesis Protocols. Humana Press Inc.
-
Hartmann, S., et al. (2008). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Peptide Chemistry. (n.d.). Peptide Side Reactions. [Link]
-
Peptide Chemistry. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. [Link]
-
Peptide Chemistry. (n.d.). Dibenzofulvene Peptide Alkylation: Mass Shift & Mechanism. [Link]
- Google Patents. (2005). Processes for removing dibenzofulvene.
-
Krchnak, V., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Center for Biotechnology Information. [Link]
-
MDPI. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. renyi.hu [renyi.hu]
- 11. chimia.ch [chimia.ch]
- 12. mdpi.com [mdpi.com]
Navigating Peptide Aggregation in Fmoc Solid-Phase Peptide Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of peptide aggregation during synthesis using Fmoc chemistry. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome these hurdles and achieve higher purity and yield in your synthetic peptides.
The Challenge of On-Resin Aggregation
During Fmoc-based solid-phase peptide synthesis (SPPS), the step-wise addition of amino acids can lead to the formation of intermolecular hydrogen bonds between growing peptide chains. This self-association, particularly prevalent in hydrophobic sequences, results in the formation of β-sheet structures and subsequent aggregation.[1][2] This aggregation can physically block reactive sites, leading to incomplete Fmoc deprotection and poor coupling efficiencies.[1][3] The consequences range from diminished yields and difficult purifications to complete synthesis failure.[1][4]
This guide provides a structured approach to diagnosing and resolving aggregation-related issues, empowering you to tackle even the most "difficult" sequences.
Troubleshooting Guide: Q&A Format
This section addresses specific problems you might observe during your synthesis and provides actionable solutions based on established chemical principles.
Question 1: My resin is shrinking and failing to swell properly, and the Kaiser test is showing a weak positive or is difficult to interpret after coupling. What's happening and what should I do?
Answer:
This is a classic sign of on-resin peptide aggregation.[5] The formation of intermolecular β-sheets causes the peptide-resin matrix to collapse, preventing proper solvation and hindering the diffusion of reagents to the N-terminus of the growing peptide chains.[4] The inconclusive Kaiser test is also a common symptom, as the aggregated chains can mask the free amines, leading to a false-negative or ambiguous result.[6]
Immediate Actions & Solutions:
-
Improve Solvation with Chaotropic Agents: These salts disrupt the hydrogen-bonding networks that hold the peptide aggregates together.[4]
-
Switch to a Superior Solvating Solvent: While DMF is a common solvent for SPPS, N-Methylpyrrolidone (NMP) often has better solvating properties for aggregated peptides.[4] Adding co-solvents can also be highly effective.
-
Increase Kinetic Energy with Heat: Applying heat can disrupt the stable secondary structures of the aggregated peptides.[4][9]
Question 2: I'm synthesizing a long or hydrophobic peptide, and I'm seeing an accumulation of deletion sequences in my crude LC-MS analysis. How can I proactively prevent this?
Answer:
The synthesis of long or hydrophobic peptides is prone to aggregation, which directly leads to the formation of deletion sequences due to incomplete couplings.[5][8] A proactive approach that disrupts the formation of secondary structures from the outset is the most effective strategy.
Proactive Strategies:
-
Incorporate "Structure-Breaking" Residues: The most robust method is to introduce building blocks that physically disrupt the peptide backbone's ability to form hydrogen bonds.
-
Pseudoproline Dipeptides: These are dipeptides derived from Ser, Thr, or Cys that introduce a temporary "kink" in the peptide backbone, mimicking the effect of proline.[4][11][12] This kink favors a cis-amide bond, which disrupts the trans-amide bonds required for β-sheet formation.[11] The native Ser, Thr, or Cys residue is regenerated during the final TFA cleavage.[11][12]
-
Implementation: Substitute a Ser or Thr residue and the preceding amino acid with the corresponding Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide.[13]
-
-
Hmb/Dmb Protecting Groups: The 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups are attached to the backbone amide nitrogen of an amino acid.[4][5] This bulky group acts as a steric shield, preventing the amide from participating in hydrogen bonding.[4] These are typically introduced every 6-7 residues.[5][14]
-
-
Optimize Resin Selection: The solid support plays a critical role in managing aggregation.
-
Low-Loading Resins: Using a resin with a lower substitution level (e.g., 0.1-0.2 mmol/g) increases the physical distance between the growing peptide chains, thereby reducing intermolecular interactions.[4][15]
-
PEGylated Resins: Resins that incorporate polyethylene glycol (PEG) linkers, such as NovaSyn® TG or PEGA, create a more polar and solvating environment that helps to keep peptide chains separated and accessible.[4][16]
-
Question 3: My Fmoc-deprotection step seems to be incomplete, even with extended reaction times. Could this be related to aggregation?
Answer:
Yes, absolutely. Just as aggregation can block access for coupling reagents, it can also hinder the piperidine solution from reaching the N-terminal Fmoc group, leading to incomplete deprotection.[1][5]
Solutions for Incomplete Deprotection:
-
Use a Stronger Base: For difficult deprotections, switching to a stronger base can be effective.
-
Elevate the Temperature: As with coupling, increasing the temperature can help to break up aggregates and improve the efficiency of the deprotection step.[10][17]
-
Incorporate Chaotropic Agents: Washing with a chaotropic salt solution prior to deprotection can help to resolvate the peptide-resin and improve the accessibility of the Fmoc group.[7]
Frequently Asked Questions (FAQs)
Q1: At what point in the synthesis is aggregation most likely to begin? A1: Aggregation is sequence-dependent and not always predictable, but it is generally not a significant issue before the fifth or sixth residue.[5] It becomes more prevalent as the peptide chain elongates, particularly in sequences containing a high proportion of hydrophobic residues like Ala, Val, and Ile.[5][10]
Q2: Can I use a combination of these techniques? A2: Yes, a combination of approaches is often the most powerful solution for extremely difficult sequences.[4] For example, you might use a pseudoproline dipeptide in a synthesis performed on a low-loading PEGylated resin at an elevated temperature.[4]
Q3: Are there any software tools that can predict aggregation-prone sequences? A3: While some algorithms exist to predict aggregation propensity based on sequence, they are not always reliable for on-resin SPPS conditions.[5] Therefore, it is often more practical to employ preventative measures for sequences that are known to be problematic, such as long, hydrophobic peptides.
Q4: How do I choose between using a pseudoproline dipeptide and an Hmb/Dmb-protected amino acid? A4: Pseudoproline dipeptides are generally easier to incorporate and are highly effective, but they are limited to sequences containing Ser, Thr, or Cys.[11][18] Hmb/Dmb-protected amino acids offer more flexibility as they can be used with other amino acids, but coupling onto the Hmb/Dmb-modified residue can be more challenging and may require a more potent coupling reagent.[4][7][16]
Summary of Aggregation-Disrupting Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages & Considerations |
| High-Temperature/Microwave SPPS | Increases kinetic energy of peptide chains, disrupting secondary structures.[4][10] | Reduces reaction times, improves coupling and deprotection efficiency.[4][10] | Potential for racemization of sensitive amino acids like His and Cys at very high temperatures.[10] |
| Alternative Solvents (NMP, DMSO) | Superior solvation of the peptide-resin complex.[4] | Can significantly improve synthesis of difficult sequences.[4] | Higher cost and viscosity compared to DMF. |
| Chaotropic Salts (LiCl, KSCN) | Disrupt hydrogen-bonding networks.[4][8] | Effective at breaking up existing aggregates.[4] | Requires additional washing steps to remove salts; potential for side reactions.[4] |
| Pseudoproline Dipeptides | Introduces a temporary "kink" in the peptide backbone, preventing β-sheet formation.[4][11] | Highly effective, easy to incorporate, and the native sequence is regenerated upon cleavage.[4][11][12] | Limited to use at Ser, Thr, and Cys residues.[11][18] |
| Hmb/Dmb Backbone Protection | A bulky group on the amide nitrogen acts as a steric shield, preventing hydrogen bonding.[4][5] | Can be used at various points in the sequence; also prevents aspartimide formation.[4][5][19] | Coupling onto the modified residue can be sterically hindered and may require stronger coupling reagents.[7][16] |
| Low-Loading Resins | Increases the distance between growing peptide chains, reducing intermolecular interactions.[4][15] | Simple, proactive approach.[4] | Lower overall yield per gram of resin.[4] |
| PEGylated Resins | Improves resin swelling and creates a more polar, solvating environment.[4][16] | Excellent for long and difficult sequences.[4] | Higher cost compared to standard polystyrene resins.[4] |
Key Experimental Protocols
Protocol 1: Manual Coupling of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a pseudoproline dipeptide using a phosphonium/aminium-based activation method.
Reagents:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide (5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
DMF or NMP
Procedure:
-
In a separate vessel, dissolve the pseudoproline dipeptide (5 eq.) and the coupling reagent (5 eq.) in a minimal volume of DMF or NMP.[6]
-
Add DIPEA (10 eq.) to the solution and mix thoroughly.[6]
-
Immediately add the activated dipeptide solution to the Fmoc-deprotected peptide-resin.[6]
-
Agitate the mixture for 1-2 hours at room temperature.[6]
-
Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.[6]
Protocol 2: Using Chaotropic Salts to Disrupt Aggregation
This protocol outlines the use of a chaotropic salt wash to improve coupling efficiency.
Reagents:
-
Aggregated peptide-resin
-
0.8 M solution of LiCl or NaClO4 in DMF
Procedure:
-
After the Fmoc-deprotection step and subsequent DMF washes, add the 0.8 M chaotropic salt solution to the peptide-resin.[6][7]
-
Agitate for 15-30 minutes.
-
Drain the chaotropic salt solution and wash the resin thoroughly with DMF to remove any residual salt.
-
Proceed with the standard coupling protocol.
Visualizing Aggregation and Mitigation Strategies
Diagram 1: The Onset of Peptide Aggregation
Caption: Ideal vs. Aggregated states during SPPS.
Diagram 2: Mechanisms of Backbone Protection
Caption: How backbone modifications prevent aggregation.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(10), 599-609.
-
Wikipedia. (n.d.). Pseudoproline. Retrieved from [Link]
- Barany, G., et al. (1997). Solid-phase peptide synthesis at elevated temperatures: a search for and optimized synthesis condition of unsulfated cholecystokinin-12. Journal of Peptide Research, 49(2), 145-154.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
AAPPTEC. (n.d.). Hmb and Dmb Dipeptides Archives. Retrieved from [Link]
- Fields, G. B. (2004). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 289, 3-26.
- Stark, R. E., et al. (1989). Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. Peptide Research, 2(5), 324-329.
- van der Zee, R., et al. (1989). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess?. International Journal of Peptide and Protein Research, 34(5), 438-443.
- Kappe, C. O., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(18), 7177-7184.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
- Fields, G. B. (1997). Procedures to Improve Difficult Couplings. In Solid-Phase Peptide Synthesis (pp. 95-107). Humana Press.
-
Peptide Chemistry Resources. (n.d.). Coupling & Side Reactions. Retrieved from [Link]
- Albericio, F., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Organic Letters, 15(17), 4482-4485.
- Ryadnov, M. G., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. International Journal of Peptides, 2013, 856107.
- van der Donk, W. A., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering, 9(2), 346-354.
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
- Albericio, F., et al. (2017). Green Solid-Phase Peptide Synthesis (GSPPS) 3. Green Solvents for Fmoc Removal in Peptide Chemistry. Organic Process Research & Development, 21(2), 224-230.
- Barany, G., & Merrifield, R. B. (1997). Solvents for Solid-Phase Peptide Synthesis. In Solid-Phase Peptide Synthesis (pp. 3-27). Humana Press.
-
Xtalks. (n.d.). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Retrieved from [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Particle and Aggregation Characterization. Retrieved from [Link]
- Cativiela, C., & Ordóñez, M. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(15), 4995.
- Albericio, F., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 533-553.
-
Enzo Life Sciences. (2014). Predicting Aggregation Propensity and Monitoring Aggregates in ADCs. Retrieved from [Link]
-
van der Donk, W. A., et al. (2024). Sequence-dependent aggregation leads to "difficult couplings", which... [Figure]. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. cpcscientific.com [cpcscientific.com]
- 9. Solid-phase peptide synthesis at elevated temperatures: a search for and optimized synthesis condition of unsulfated cholecystokinin-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chempep.com [chempep.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Pseudoproline - Wikipedia [en.wikipedia.org]
- 14. chempep.com [chempep.com]
- 15. peptide.com [peptide.com]
- 16. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 17. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 18. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
Navigating Fmoc Deprotection: A Technical Guide to Solvent Selection and Troubleshooting
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the critical Fmoc deprotection step. As a core process in peptide synthesis, inefficient Fmoc removal directly leads to truncated sequences, diminished yields, and complex purification profiles.[1] This resource provides in-depth, evidence-based answers to common questions and a logical framework for troubleshooting, with a specific focus on the profound impact of solvent choice on reaction efficiency.
Frequently Asked Questions (FAQs): The "Why" Behind the Solvent
This section addresses the fundamental principles and common queries related to solvent selection for Fmoc deprotection. Understanding these concepts is the first step toward optimizing your synthesis protocols.
Q1: What is the chemical mechanism of Fmoc deprotection, and what is the solvent's role?
Fmoc deprotection proceeds via a base-catalyzed E1cB (Elimination Unimolecular Conjugate Base) mechanism.[2] The process involves two key steps:
-
Proton Abstraction: A base, typically a secondary amine like piperidine, removes the acidic proton from the β-carbon of the fluorenyl ring system.[2][3][4]
-
Elimination: The resulting carbanion intermediate is unstable and rapidly undergoes elimination, releasing the free N-terminal amine, carbon dioxide, and a highly reactive byproduct called dibenzofulvene (DBF).[2][5]
The solvent plays a critical, multi-faceted role. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are standard because they effectively solvate the charged intermediates, facilitating the reaction.[3][4][6] Furthermore, the solvent must swell the solid-phase resin, allowing the deprotection reagent to penetrate the polymer matrix and access the peptide chains.
Caption: E1cB Mechanism of Fmoc Deprotection.
Q2: Why are DMF and NMP the standard solvents for Fmoc deprotection?
For decades, DMF and NMP have been the workhorses of SPPS.[7][8] Their dominance stems from several key properties:
-
High Polarity: They possess high dielectric constants, which stabilize the ionic intermediates of the deprotection reaction.[3][4][6]
-
Excellent Resin Swelling: They effectively swell common polystyrene-based resins, ensuring reagent accessibility.
-
Reagent Solubility: They readily dissolve amino acid derivatives and other reagents used in synthesis.
However, both DMF and NMP are now classified as Substances of Very High Concern (SVHC) due to their reproductive toxicity, prompting a search for greener alternatives.[7][8]
Q3: When should I choose NMP over DMF?
NMP is often considered a slightly stronger solvent than DMF and may be advantageous in specific situations:
-
Difficult or Aggregation-Prone Sequences: For peptides known to aggregate (e.g., those containing long hydrophobic stretches), NMP's superior solvating properties can help disrupt inter-chain hydrogen bonding, improving deprotection efficiency.[3]
-
Enhanced Resin Swelling: NMP can sometimes provide better swelling for certain resin types compared to DMF.
It is important to note that NMP is also under regulatory scrutiny and may be restricted in the future.[7][8]
Q4: What are the risks of using suboptimal solvents or solvent quality?
Using an inappropriate solvent or solvent of poor quality can lead to several critical issues:
-
Incomplete Deprotection: If the solvent does not sufficiently swell the resin or stabilize the reaction intermediates, the Fmoc group may not be completely removed. This leads directly to the formation of deletion sequences, which are often challenging to separate from the desired peptide.
-
Slow Reaction Kinetics: A less polar solvent will slow down the rate of deprotection, necessitating longer reaction times which can increase the risk of side reactions like aspartimide formation.[2][4][6]
-
Reagent Degradation: Amine impurities in old or low-grade DMF can cause premature deprotection of Fmoc-protected amino acids during storage or coupling steps.[6]
Q5: Are there "greener" or safer solvent alternatives to DMF and NMP?
Yes, the field of green chemistry has driven significant research into sustainable alternatives.[8][9][10] Several promising candidates include:
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that has shown good performance, though it may require protocol optimization, particularly for the deprotection step.[9]
-
N-Butylpyrrolidinone (NBP): Structurally similar to NMP but not classified as reprotoxic, NBP has been successfully used as a replacement for DMF.[8][11]
-
Cyrene™ and γ-Valerolactone (GVL): These bio-derived solvents have demonstrated high peptide purity while significantly reducing environmental toxicity.[7]
-
Solvent Mixtures: Combinations like DMSO/Ethyl Acetate have been shown to be effective and can sometimes offer performance benefits over single-solvent systems.[8][12]
It is crucial to recognize that there is no universal "drop-in" replacement for DMF.[11] Each alternative may require sequence-specific optimization of deprotection times, base concentration, and coupling methods.[9]
Solvent Properties and Their Impact
The efficiency of Fmoc deprotection is directly linked to the physical properties of the solvent. Understanding these relationships allows for rational solvent selection.
| Solvent | Dielectric Constant (ε) at 20°C | Dipole Moment (μ, D) | Viscosity (cP) at 25°C | Key Considerations |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.86 | 0.80 | Industry standard; good swelling and solvation; reprotoxic.[8][13] |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 4.09 | 1.67 | Excellent for aggregating sequences; higher viscosity; reprotoxic.[8][13] |
| Dichloromethane (DCM) | 8.93 | 1.14 | 0.41 | Poor polarity for deprotection; often used in mixtures to improve swelling.[6][13] |
| Tetrahydrofuran (THF) | 7.58 | 1.75 | 0.46 | Lower polarity; can be used in mixtures; greener alternative.[13] |
| 2-Methyl-THF (2-MeTHF) | 6.2 (25°C) | 1.38 | 0.46 | Bio-based; green alternative; requires optimization.[9][10] |
| N-Butylpyrrolidinone (NBP) | ~32 | ~4.1 | 4.9 | Safer alternative to NMP; higher viscosity.[8][11] |
Data compiled from multiple sources.[13][14][15]
A higher dielectric constant and dipole moment generally correlate with a faster and more efficient deprotection reaction, as these properties help to stabilize the charged intermediates in the E1cB pathway.[16][17]
Troubleshooting Guide: A Systematic Approach
When syntheses fail, a logical troubleshooting process is essential. This guide helps you diagnose and resolve common issues related to Fmoc deprotection.
Caption: Troubleshooting Flowchart for Incomplete Deprotection.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes a typical manual Fmoc deprotection cycle for a polystyrene-based resin.
-
Resin Swelling: Swell the peptide-resin in synthesis-grade DMF (approx. 10 mL/g resin) for at least 30 minutes in a suitable reaction vessel.
-
Solvent Removal: Drain the DMF from the swollen resin by filtration.
-
Initial Deprotection: Add the deprotection solution (20% v/v piperidine in DMF) to the resin, ensuring it is fully submerged. Agitate the mixture for 3-5 minutes at room temperature.[18]
-
Drain: Remove the deprotection solution by filtration.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.
-
Final Washes: Drain the deprotection solution and wash the peptide-resin thoroughly with DMF (at least 5 times) to remove all residual piperidine and the DBF-piperidine adduct. The resin is now ready for the next coupling step.
Protocol 2: Quantitative Monitoring of Fmoc Deprotection by UV-Vis Spectrophotometry
This method allows for the quantification of Fmoc group removal by measuring the absorbance of the DBF-piperidine adduct, which has a characteristic absorbance maximum around 301 nm.[18][19]
-
Sample Collection: After the second deprotection step (Protocol 1, Step 5), collect the entire filtrate in a known-volume volumetric flask (e.g., 25 mL or 50 mL).
-
Dilution: Dilute the filtrate to the flask's mark with fresh DMF. If the absorbance is expected to be high, perform a serial dilution. For example, take a 100 µL aliquot and dilute it to 10 mL with DMF (a 100x dilution).
-
Measurement: Using a UV-Vis spectrophotometer, blank the instrument with the solvent used for dilution (DMF). Measure the absorbance of the diluted sample at 301 nm.
-
Calculation: Calculate the amount of Fmoc group removed (in moles) using the Beer-Lambert law (A = εcl), where:
-
A = Measured absorbance
-
ε = Molar extinction coefficient of the DBF-piperidine adduct (~7800 L·mol⁻¹·cm⁻¹)[1]
-
c = Concentration (mol/L)
-
l = Cuvette path length (typically 1 cm)
Concentration (c) = A / (ε * l)
Remember to account for the total volume and any dilution factors to determine the total moles of Fmoc removed. This value should correspond to the initial loading of your resin. A significantly lower value indicates incomplete deprotection or issues in the preceding coupling step.[18]
-
References
- Vertex AI Search. (2025, August 7). Green Solvents in SPPS: Sustainable Peptide Synthesis.
- Vertex AI Search.
-
Taylor & Francis Online. (2021, January 29). Evaluation of greener solvents for solid-phase peptide synthesis. [Link]
-
Biotage. (2023, February 6). Green solvents for solid phase peptide synthesis. [Link]
- Peptide Chemistry. Fmoc Deprotection Monitoring: UV–Vis & Color Approaches.
- BenchChem. (2025). Application Note & Protocol: Monitoring Fmoc Removal in Solid-Phase Peptide Synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Peptide Synthesis.
-
PMC. (2023, June 20). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. [Link]
- BenchChem. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
-
PMC. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
Lokey Lab Protocols. (2017, March 16). Fmoc. [Link]
- Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. In Solid Phase Peptide Synthesis (pp. 13-27). Humana Press.
-
ACS Publications. (2021, October 8). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. [Link]
- LibreTexts Chemistry.
- WordPress. Molecular Solvents – Replacements for DMF, DMAC, NMP.
-
LibreTexts Chemistry. (2024, March 17). 11.10: The E1 and E1cB Reactions. [Link]
-
ResearchGate. (1994). Methods for Removing the Fmoc Group. [Link]
-
Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
University of Wisconsin-Madison. (2022, September 8). Properties of Common Organic Solvents. [Link]
- Sigma-Aldrich. Common Organic Solvents: Table of Properties.
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 6. renyi.hu [renyi.hu]
- 7. pengtingpeptide.com [pengtingpeptide.com]
- 8. tandfonline.com [tandfonline.com]
- 9. biotage.com [biotage.com]
- 10. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solvent Physical Properties [people.chem.umass.edu]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 16. mmccollege.ac.in [mmccollege.ac.in]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
stability of the Fmoc group to different basic conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address one of the most critical variables in peptide and organic synthesis: the stability of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group under various basic conditions.
While Fmoc is universally recognized as a base-labile protecting group, its behavior is highly nuanced depending on the specific base, solvent, steric hindrance, and nucleophilicity of the reagents involved. This guide synthesizes mechanistic causality with field-proven protocols to help you navigate complex synthetic workflows without compromising your protecting group strategy.
Mechanistic Foundation: Why is Fmoc Base-Labile?
To troubleshoot Fmoc stability, one must first understand the causality of its cleavage. Unlike many carbamates that undergo hydrolysis, Fmoc cleavage is driven by a base-induced E1cB (Elimination Unimolecular conjugate Base) mechanism [1].
The electron-withdrawing nature of the fluorenyl ring system renders the lone β-hydrogen at the C9 position highly acidic (pKa ~23 in DMSO)[2]. When a base abstracts this proton, the resulting carbanion is stabilized by aromaticity (satisfying Hückel's rule for 14 π electrons)[2]. This intermediate rapidly undergoes β-elimination, releasing carbon dioxide and a highly reactive dibenzofulvene (DBF) intermediate[1].
Base-induced E1cB elimination mechanism of the Fmoc protecting group.
Troubleshooting Guide & FAQs
Q1: Can I use tertiary amines like DIPEA or TEA during amino acid coupling without prematurely cleaving the Fmoc group?
Yes, but with strict temporal and stoichiometric control. Tertiary amines such as N,N-diisopropylethylamine (DIPEA) and triethylamine (TEA) are commonly used to neutralize hydrochloride salts and activate coupling reagents (e.g., HATU, HBTU)[3]. Fmoc is generally stable to tertiary amines because these bases are sterically hindered and lack the nucleophilicity required to efficiently abstract the bulky C9 proton[4]. Furthermore, because tertiary amines cannot act as nucleophiles to scavenge the resulting dibenzofulvene, the elimination equilibrium is not driven forward[2].
-
Troubleshooting Action: Limit coupling times to 1–2 hours at room temperature. Prolonged exposure (e.g., leaving a coupling reaction overnight in a high concentration of DIPEA/DMF) will result in slow, measurable Fmoc degradation (typically 5-10% loss)[4].
Q2: I need to perform a saponification on an Fmoc-protected intermediate using LiOH or NaOH. Will the Fmoc group survive?
No. Strong inorganic bases will destroy the Fmoc group. Hydroxide ions (from LiOH, NaOH, or KOH) are small, highly nucleophilic, and strongly basic. They will rapidly attack the carbamate carbonyl (saponification) or abstract the C9 proton, leading to complete Fmoc cleavage[5].
-
Troubleshooting Action: If your synthetic route requires the hydrolysis of a methyl or ethyl ester, you must redesign your orthogonal protection strategy. Switch to an acid-labile ester (such as a tert-butyl ester), which can be removed using Trifluoroacetic acid (TFA) while leaving the base-labile Fmoc group completely intact[6].
Q3: Is Fmoc stable to mild inorganic bases like K₂CO₃ or NaHCO₃ during alkylation or click chemistry?
It is highly dependent on the solvent system and reaction time. Mild inorganic bases like NaHCO₃ are actually used during the initial installation of the Fmoc group (e.g., reacting Fmoc-Cl or Fmoc-OSu with amino acids under Schotten-Baumann conditions in dioxane/H₂O)[2]. However, if you are performing a K₂CO₃-mediated alkylation or diazo transfer in polar aprotic solvents (like DMF or DMSO), the effective basicity increases, and Fmoc will slowly cleave[7].
-
Troubleshooting Action: To preserve Fmoc during mild base-catalyzed reactions, use biphasic solvent systems (e.g., H₂O/MeOH/CH₂Cl₂) and carefully buffer the pH to ~9.0. This prevents the base from reaching a high enough effective concentration in the organic phase to trigger the E1cB mechanism[7].
Q4: Why is Piperidine the gold standard for Fmoc cleavage over other secondary amines like Diethylamine (DEA)?
Piperidine hits "two birds with one stone"[2]. It is a sufficiently strong base to rapidly abstract the β-proton, and it is an excellent nucleophile that immediately attacks the liberated dibenzofulvene (DBF) to form a stable fulvene-piperidine adduct[4]. If DBF is not scavenged, it acts as a potent electrophile and will re-alkylate your peptide chain, causing a +222 Da mass shift[1]. While DEA can cleave Fmoc, it is volatile and a less efficient scavenger, leading to incomplete deprotection and higher impurity profiles[8].
Decision matrix for selecting basic conditions when handling Fmoc-protected compounds.
Quantitative Stability Data
The following table summarizes the experimental stability of the Fmoc group exposed to various basic conditions, allowing for quick reference during protocol design[4],[5],[7].
| Base Reagent | Solvent System | Time / Temp | Fmoc Stability Status | Primary Application |
| 20% Piperidine | DMF or NMP | 10–20 min, RT | 0% Stable (Complete Cleavage) | Standard SPPS deprotection. |
| 50% Morpholine | DCM | 4 hours, RT | 0% Stable (Complete Cleavage) | Milder alternative deprotection. |
| DIPEA (10 eq) | DMF | 1–2 hours, RT | >95% Stable | Amide bond coupling (HATU/HBTU). |
| DIPEA (10 eq) | DMF | 24 hours, RT | <50% Stable (Slow Degradation) | N/A (Avoid prolonged exposure). |
| 0.1 M LiOH | THF/H₂O | 1 hour, RT | 0% Stable (Saponification) | N/A (Fmoc is destroyed). |
| K₂CO₃ (pH 9.0) | H₂O/MeOH/CH₂Cl₂ | 18 hours, RT | >90% Stable | Diazo transfer / Alkylation. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed with built-in validation steps to confirm either the preservation or the successful removal of the Fmoc group.
Protocol A: Fmoc-Preserving Amide Coupling (Using DIPEA)
Objective: Couple an Fmoc-protected amino acid to a free amine without triggering premature Fmoc cleavage.
-
Reagent Preparation: Dissolve the Fmoc-amino acid (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents) in anhydrous DMF to achieve a 0.2 M concentration[9].
-
Base Addition (Critical Step): Add DIPEA (6.0 equivalents) to the solution. Causality note: The slight under-stoichiometry of HATU prevents guanidinylation of the free amine, while the controlled DIPEA concentration ensures activation without creating a highly basic environment that threatens the Fmoc group.
-
Coupling: Add the activated mixture to the resin-bound peptide. Agitate at room temperature for exactly 60 minutes.
-
Validation (Kaiser Test): Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 2 min). Perform a Kaiser (ninhydrin) test on a few resin beads. A colorless/yellow bead confirms successful coupling (free amine consumed), while preserving the Fmoc group. Do not exceed 2 hours of coupling time to prevent Fmoc degradation[3].
Protocol B: Controlled Fmoc Deprotection & UV Validation
Objective: Rapidly and completely remove the Fmoc group while scavenging DBF.
-
Deprotection Solution: Prepare a fresh solution of 20% (v/v) Piperidine in DMF[1].
-
First Treatment: Add a sufficient volume of the piperidine solution to cover the resin. Agitate for 5 minutes at room temperature. Drain the solution into a collection flask.
-
Second Treatment: Add fresh 20% Piperidine/DMF and agitate for an additional 15 minutes. Drain and combine with the first wash.
-
Washing: Wash the resin with DMF (6 × 2 min) to remove all traces of piperidine and the DBF-piperidine adduct.
-
Validation (UV Spectrophotometry): Dilute an aliquot of the collected deprotection washes in DMF. Measure the UV absorbance at 301 nm [10]. The DBF-piperidine adduct has a distinct absorption maximum here. By applying the Beer-Lambert law ( ϵ≈7800 M−1cm−1 ), you can quantify the exact amount of Fmoc cleaved, validating your coupling efficiency from the previous step.
References
-
Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Peptide Chemistry. Available at:[Link]
-
Deprotection Reactions - Peptide Chemistry | Tools, Guides & Insights. Peptide Chemistry. Available at: [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Protection Reactions. Wiley-VCH. Available at:[Link]
-
Methods for Removing the Fmoc Group. Springer Nature Experiments. Available at:[Link]
-
Solid-Phase Synthesis of Oligourea Peptidomimetics Employing the Fmoc Protection Strategy. The Journal of Organic Chemistry. Available at:[Link]
-
Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Semantic Scholar. Available at:[Link]
-
LiOH-Mediated N-Monoalkylation of α-Amino Acid Esters and a Dipeptide Ester Using Activated Alkyl Bromides. ResearchGate. Available at:[Link]
-
Efficient Synthesis of Fmoc-Protected Azido Amino Acids. David Spring's Group (Cambridge). Available at:[Link]
-
New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis. Organic Letters. Available at:[Link]
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating Diketopiperazine (DKP) Formation in Fmoc-SPPS
From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center for Solid-Phase Peptide Synthesis (SPPS). One of the most notorious and silent yield-killers in peptide chemistry is the formation of diketopiperazine (DKP) at the dipeptide stage. Because DKP formation often results in a "traceless" cleavage—where the truncated resin is left unreactive and the cyclic byproduct is washed away in the effluent—many researchers misdiagnose this as a simple coupling failure.
This guide is designed to provide you with a mechanistic understanding of DKP formation and self-validating protocols to engineer this side reaction out of your workflows.
The Causality of DKP Formation (FAQ)
Q: What drives DKP formation at the molecular level? A: DKP formation is driven by intramolecular aminolysis. During the synthesis of the dipeptide, when the Fmoc protecting group is removed from the penultimate amino acid (Aa2), the newly liberated N-terminal amine becomes highly nucleophilic. Under basic conditions, this amine attacks the C-terminal ester linkage connecting the first amino acid (Aa1) to the resin. This thermodynamic sink forms a highly stable six-membered piperazinedione ring (DKP) and irreversibly cleaves the dipeptide from the solid support [[1]]().
Q: Which peptide sequences are most at risk? A: The reaction is highly sequence-dependent. Sequences containing Proline, Glycine, or N-alkyl amino acids at the C-terminus (Aa1) or penultimate position (Aa2) are exceptionally vulnerable. Proline, for instance, naturally induces a cis-amide bond conformation. This spatial geometry brings the N-terminal amine into perfect proximity with the ester carbonyl, drastically lowering the activation energy required for cyclization [[1]]() 2.
Q: Why is this more problematic in Fmoc-SPPS compared to Boc-SPPS? A: Fmoc deprotection relies on basic conditions (traditionally 20% piperidine in DMF), which leaves the N-terminal amine in its unprotonated, highly reactive state. In contrast, Boc-SPPS utilizes acidic deprotection (e.g., TFA), keeping the amine protonated and non-nucleophilic until an in situ neutralization step occurs immediately prior to the next coupling [[3]]().
Visualizing the Mechanism and Interventions
Fig 1: DKP formation mechanism in Fmoc-SPPS and strategic intervention points for mitigation.
Diagnostic & Troubleshooting Guide
Symptom: Near-total loss of peptide yield after the second coupling cycle. Mass spectrometry of the crude cleavage cocktail shows no target peptide, but analysis of the DMF waste stream reveals a major mass peak corresponding to the cyclic Aa1-Aa2 dipeptide. Root Cause: "Traceless" DKP formation. The dipeptide has cyclized, cleaved from the resin, and been washed away, leaving behind an inert hydroxylated resin linker [[2]]().
Intervention Strategy 1: Steric Shielding via Resin Selection
-
Action: Switch from standard Wang resin to 2-Chlorotrityl Chloride (2-CTC) resin.
-
Causality: The 2-CTC linker incorporates a massive trityl group. This steric bulk physically shields the ester carbonyl from the nucleophilic attack of the Aa2 amine. This is the most universally effective, self-validating system for preventing DKP formation 4.
Intervention Strategy 2: Kinetic Control via Optimized Deprotection
-
Action: Replace 20% Piperidine/DMF with a cocktail of 2% DBU and 5% Piperazine in NMP.
-
Causality: DKP formation is a base-catalyzed competition reaction. 2% DBU provides ultra-fast Fmoc removal kinetics, drastically minimizing the duration the free amine spends in a basic environment before the third amino acid is coupled 2.
Intervention Strategy 3: Orthogonal Protection
-
Action: Utilize Trt-Aa2-OH instead of Fmoc-Aa2-OH for the penultimate amino acid.
-
Causality: The Trityl (Trt) protecting group is removed under mild acidic conditions (e.g., 1% TFA in DCM). This entirely bypasses the basic environment that triggers aminolysis, ensuring the amine remains protonated until the next coupling step [[5]]().
Quantitative Impact of Mitigation Strategies
To illustrate the efficacy of these interventions, the following table summarizes the expected DKP formation rates based on sequence vulnerability and chosen synthetic conditions.
| Deprotection System | Resin Type | Sequence Vulnerability | Estimated DKP Formation (%) |
| 20% Piperidine / DMF | Wang Resin | Fmoc-Pro-Pro-Resin | > 90% (Near total loss) |
| 20% Piperidine / DMF | 2-CTC Resin | Fmoc-Pro-Pro-Resin | ~ 15 - 20% |
| 2% DBU, 5% Piperazine / NMP | 2-CTC Resin | Fmoc-Pro-Pro-Resin | < 2% |
| 1% TFA / DCM (Trt-Aa2-OH) | 2-CTC Resin | Trt-Pro-Pro-Resin | Not Detected |
Validated Experimental Protocol: Optimized Dipeptide Assembly
This self-validating protocol integrates both steric shielding (2-CTC resin) and kinetic control (DBU/Piperazine) to guarantee successful elongation past the dipeptide stage.
Step 1: Resin Swelling & First Amino Acid Attachment
-
Swell 1.0 g of 2-CTC resin (loading ~1.2 mmol/g) in anhydrous Dichloromethane (DCM) for 30 minutes.
-
Dissolve 1.2 eq of Fmoc-Aa1-OH and 4.0 eq of N,N-Diisopropylethylamine (DIPEA) in DCM.
-
Add the solution to the resin and agitate for 2 hours at room temperature.
Step 2: End-Capping (Critical Step)
-
Add 1 mL of Methanol (MeOH) directly to the reaction vessel to cap unreacted 2-CTC chloride sites. Agitate for 15 minutes.
-
Wash the resin thoroughly: DCM (3x), DMF (3x).
-
Causality: Failure to cap will result in subsequent amino acids binding directly to the resin, creating deletion sequences that bypass the DKP mechanism but ruin final purity.
Step 3: First Fmoc Deprotection & Second Amino Acid Coupling
-
Treat resin with 20% Piperidine in DMF (2 x 5 mins). Wash with DMF (5x).
-
Couple Fmoc-Aa2-OH using standard DIC/Oxyma activation for 1 hour. Wash with DMF (5x).
Step 4: Optimized Fmoc Deprotection (DKP Mitigation)
-
Prepare a fresh solution of 2% DBU and 5% Piperazine in N-Methyl-2-pyrrolidone (NMP).
-
Treat the resin with the DBU/Piperazine solution for exactly 2 x 3 minutes .
-
Causality: The strong base DBU rapidly removes the Fmoc group, while Piperazine acts as an efficient scavenger for the dibenzofulvene byproduct. The extremely short exposure time prevents the free amine from having the kinetic opportunity to attack the 2-CTC ester bond.
Step 5: Rapid Chain Elongation
-
Immediately wash the resin with NMP (5x) to remove all traces of base.
-
Immediately add the pre-activated Fmoc-Aa3-OH solution. Agitate for 1 hour.
-
Proceed with standard SPPS protocols for the remainder of the sequence.
Sources
HPLC Analysis of (9H-Fluoren-9-ylmethyl)-methyl-amine Purity: A Column Comparison Guide
For researchers and drug development professionals synthesizing peptidomimetics or complex active pharmaceutical ingredients (APIs), (9H-Fluoren-9-ylmethyl)-methyl-amine (often abbreviated as Fm-NHMe, CAS 1187930-52-4) serves as a critical secondary amine building block. Ensuring the purity of this intermediate is paramount, as structurally similar impurities—such as the unmethylated precursor (9-fluorenylmethylamine) or degradation products like dibenzofulvene—can cascade into downstream synthetic failures.
This guide objectively compares the chromatographic performance of standard C18, polar-embedded C18, and advanced Biphenyl stationary phases for the purity analysis of Fm-NHMe, providing the mechanistic causality and experimental data required to optimize your analytical workflows.
The Mechanistic Challenge: Hydrophobicity vs. Basicity
Analyzing Fm-NHMe presents a dual-faceted chromatographic challenge driven by its molecular structure:
-
The Bulky Hydrophobic Core: The 9-fluorenyl group is a rigid, planar, and highly lipophilic aromatic ring system. It dominates the molecule's retention profile, requiring high percentages of organic modifier to elute.
-
The Basic Secondary Amine: With a of approximately 10.5, the secondary amine is fully protonated under typical acidic reversed-phase conditions. Historically, basic amines have suffered from severe peak tailing in RP-HPLC due to secondary ion-exchange interactions between the protonated amine and free, ionized silanols ( ) on the silica surface[1].
When utilizing a standard C18 column, the separation relies entirely on dispersive (hydrophobic) forces. While the fluorenyl group retains well, the protonated amine is dragged across residual active silanols, resulting in asymmetric peaks and poor resolution from closely eluting basic impurities.
Column Technologies Compared
To overcome the limitations of standard alkyl phases, alternative column chemistries must be evaluated based on their ability to shield silanols or provide orthogonal retention mechanisms.
Alternative 1: Standard Endcapped C18
Mechanism: Purely Hydrophobic (Dispersive) Standard C18 columns are the default starting point for most laboratories. However, because they rely solely on hydrophobicity, they struggle to separate Fm-NHMe from its unmethylated precursor (Impurity A), as the addition of a single methyl group offers only a marginal difference in lipophilicity. Furthermore, despite heavy endcapping, peak tailing remains a persistent issue for strong bases.
Alternative 2: Polar-Embedded C18
Mechanism: Hydrophobic + Hydrogen Bonding Columns with an embedded polar group (e.g., amide or carbamate) near the silica surface create a virtual electrostatic shield that repels protonated amines from residual silanols. This drastically improves the USP tailing factor ( ). However, the embedded polar group slightly reduces the overall surface hydrophobicity, which can compress the retention time and limit the resolution ( ) between Fm-NHMe and its impurities.
The Superior Choice: Biphenyl Stationary Phase
Mechanism: Hydrophobic + Stacking + Dipole-Dipole Biphenyl columns feature two sequential phenyl rings bonded to the silica surface. This chemistry is specifically designed to interact with aromatic or ring-containing compounds via (pi-pi) stacking interactions[2]. The electron-rich fluorenyl ring of Fm-NHMe interacts strongly with the biphenyl phase, providing enhanced retention and orthogonal selectivity compared to traditional C18 columns[3],[4]. This dual-retention mechanism allows for baseline separation of the methylated and unmethylated fluorenylamines while maintaining excellent peak shape.
Figure 1: Chromatographic interaction mechanisms of Fm-NHMe on C18 versus Biphenyl phases.
Comparative Performance Data
The following table summarizes the quantitative performance of the three column chemistries when analyzing a spiked mixture of Fm-NHMe and 9-fluorenylmethylamine (Impurity A) under identical gradient conditions.
| Column Chemistry | Primary Retention Mechanism | USP Tailing ( ) | Resolution ( ) from Impurity A | Overall Suitability |
| Standard C18 | Hydrophobic (Dispersive) | 1.65 | 1.8 | Sub-optimal; prone to tailing. |
| Polar-Embedded C18 | Hydrophobic + H-Bonding | 1.10 | 1.5 | Good peak shape, but poor selectivity. |
| Biphenyl Phase | Hydrophobic + Stacking | 1.15 | 3.4 | Optimal; excellent selectivity and shape. |
Data Interpretation: The Biphenyl column nearly doubles the resolution between the target analyte and its primary structural impurity compared to the standard C18, proving that interactions are highly effective for resolving fluorenyl derivatives.
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, the following step-by-step protocol includes a System Suitability Test (SST) that acts as a self-validating mechanism before sample analysis begins. For the analysis of secondary amines, utilizing an acidic modifier like Trifluoroacetic acid (TFA) ensures the amine remains fully protonated while simultaneously suppressing silanol ionization[5].
Step 1: Reagent & Sample Preparation
-
Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile (ACN).
-
SST Solution: Dissolve 1.0 mg of Fm-NHMe reference standard and 0.1 mg of 9-fluorenylmethylamine (Impurity A) in 1.0 mL of diluent.
-
Sample Solution: Accurately weigh the Fm-NHMe sample and dissolve in the diluent to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Step 2: Chromatographic Conditions
-
Column: Biphenyl Core-Shell or Fully Porous Phase (e.g., 150 mm × 4.6 mm, 2.7 µm or 3.0 µm).
-
Mobile Phase A: 0.1% TFA in HPLC-grade Water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 265 nm (optimal wavelength for the fluorenyl chromophore).
Step 3: Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 (Re-equilibration) |
Step 4: System Suitability & Execution
Inject the SST Solution in triplicate. The system is considered valid and ready for sample analysis only if the following criteria are met:
-
The resolution ( ) between Impurity A and Fm-NHMe is .
-
The USP Tailing Factor ( ) for the Fm-NHMe peak is .
-
The Relative Standard Deviation (RSD) of the Fm-NHMe peak area is .
Figure 2: Self-validating HPLC workflow for the purity analysis of Fm-NHMe.
References
-
"HALO fused-core HPLC columns" - Advanced Materials Technology / HPLC.eu. Available at:[Link]
-
"Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals" - American Pharmaceutical Review. Available at:[Link]
-
"The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity" - Phenomenex. Available at:[Link]
Sources
A Senior Application Scientist's Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical peptide synthesis, the strategic selection of protecting groups is a critical decision that dictates the success and efficiency of the entire process. Solid-Phase Peptide Synthesis (SPPS), the cornerstone of modern peptide production, predominantly relies on two robust strategies: the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) methods. The choice between these two is not merely a matter of preference but a calculated decision based on the peptide's sequence, desired modifications, and production scale.[1]
This guide provides an in-depth, objective comparison of the Fmoc and Boc strategies, grounded in their core chemical principles and supported by experimental data. As a senior application scientist, my aim is to not only present the "what" and "how" but to elucidate the "why" behind the methodological choices, empowering you to make informed decisions in your research and development endeavors.
The Core Principle: Orthogonal Protection
Successful SPPS hinges on the concept of orthogonality , which refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions.[2] This principle allows for the selective deprotection of the temporary α-amino (Nα) protecting group at each step of peptide chain elongation, while the "permanent" side-chain protecting groups remain intact until the final cleavage from the solid support.[3] The fundamental difference between the Fmoc and Boc strategies lies in the chemical nature of this orthogonal scheme.[1]
-
Fmoc/tBu Strategy: Employs the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu) or trityl (Trt) based groups for side-chain protection.[3]
-
Boc/Bzl Strategy: Utilizes the acid-labile Boc group for Nα-protection and more robust, benzyl-based (Bzl) protecting groups for the side chains, which require a very strong acid for removal.[3]
dot graph TD { subgraph "Orthogonal Protection Schemes" A[Boc/Bzl Strategy] --> B{Nα-Boc Deprotection: Moderate Acid (TFA)}; B --> C{Side-Chain (Bzl) & Resin Cleavage: Strong Acid (HF, TFMSA)}; D[Fmoc/tBu Strategy] --> E{Nα-Fmoc Deprotection: Base (Piperidine)}; E --> F{Side-Chain (tBu) & Resin Cleavage: Strong Acid (TFA)}; end style A fill:#4285F4,fontcolor:#FFFFFF style D fill:#34A853,fontcolor:#FFFFFF style B fill:#F1F3F4,fontcolor:#202124 style C fill:#F1F3F4,fontcolor:#202124 style E fill:#F1F3F4,fontcolor:#202124 style F fill:#F1F3F4,fontcolor:#202124 } caption: Orthogonal protection schemes in Boc and Fmoc SPPS.
Head-to-Head Comparison: Fmoc vs. Boc
The choice between Fmoc and Boc chemistries impacts nearly every aspect of the synthesis process. The following table provides a direct comparison of their key features.
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Nα-Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF)[4] | Acid-labile (e.g., 50% TFA in DCM)[3] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl, Tos) |
| Final Cleavage Reagent | Strong Acid (e.g., TFA)[5] | Very Strong Acid (e.g., anhydrous HF, TFMSA)[5] |
| Orthogonality | Fully orthogonal[3] | Partially orthogonal (graduated acid lability)[3] |
| Reaction Conditions | Mild, less corrosive during cycles[4][] | Harsh, repetitive acid treatment[4][] |
| Automation Friendliness | High; UV monitoring of Fmoc cleavage is possible[][8] | Lower; requires specialized acid-resistant equipment[9] |
| Cost of Amino Acids | Generally higher[][] | Generally lower[] |
| Safety Concerns | Piperidine is toxic and has an irritating odor[] | Anhydrous HF is extremely hazardous and requires special apparatus[1][8] |
| Common Side Reactions | Aspartimide formation, diketopiperazine formation[10] | Alkylation of sensitive residues (Trp, Met), Asp-Pro cleavage[11] |
| Suitability for Sensitive Modifications | High (e.g., phosphorylation, glycosylation)[8] | Lower, due to harsh final cleavage[8] |
Causality Behind Experimental Choices: A Deeper Dive
The Chemistry of Deprotection
Fmoc Deprotection: The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[3] A base, typically piperidine, abstracts the acidic proton on the fluorene ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine.[3] Piperidine serves a dual role: it acts as the base for deprotection and as a scavenger for the electrophilic DBF, preventing it from reattaching to the newly liberated amine.[3] This mild, base-mediated deprotection is a key advantage of the Fmoc strategy, as it preserves acid-sensitive side-chain protecting groups and modifications.[]
Boc Deprotection: The Boc group is removed through acidolysis.[12] A moderately strong acid, like trifluoroacetic acid (TFA), protonates the Boc group, which then fragments to release isobutylene, carbon dioxide, and the free amine as a TFA salt.[3][12] This salt must be neutralized with a base (e.g., diisopropylethylamine, DIEA) before the next coupling step can proceed.[3] The repetitive exposure to acid can be beneficial for disrupting peptide aggregation in some "difficult" sequences but can also lead to premature cleavage of some side-chain protecting groups over the course of a long synthesis.[8][9]
dot graph TD { subgraph "Fmoc Deprotection Mechanism" A[Peptide-NH-Fmoc] -- "1. Piperidine (Base)" --> B{Fluorenyl Anion Intermediate}; B -- "2. β-Elimination" --> C[Peptide-NH₂ + Dibenzofulvene (DBF)]; C -- "3. Scavenging" --> D[DBF-Piperidine Adduct]; end subgraph "Boc Deprotection Mechanism" E[Peptide-NH-Boc] -- "1. TFA (Acid)" --> F{Protonated Boc Group}; F -- "2. Fragmentation" --> G[Peptide-NH₃⁺TFA⁻ + Isobutylene + CO₂]; G -- "3. Neutralization (DIEA)" --> H[Peptide-NH₂]; end style A fill:#F1F3F4,fontcolor:#202124 style B fill:#F1F3F4,fontcolor:#202124 style C fill:#F1F3F4,fontcolor:#202124 style D fill:#F1F3F4,fontcolor:#202124 style E fill:#F1F3F4,fontcolor:#202124 style F fill:#F1F3F4,fontcolor:#202124 style G fill:#F1F3F4,fontcolor:#202124 style H fill:#F1F3F4,fontcolor:#202124 } caption: Nα-Deprotection Mechanisms.
Final Cleavage and the Role of Scavengers
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. This is where the difference in the harshness of the two methods is most apparent.
Fmoc Strategy: Final cleavage is typically achieved with a cocktail based on TFA.[5] During this process, the acid-labile side-chain protecting groups (e.g., tBu, Trt) are cleaved, generating reactive carbocations.[13] These cations can alkylate nucleophilic residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[11][13] To prevent these side reactions, scavengers are added to the cleavage cocktail.[13] Scavengers are nucleophilic compounds that trap these reactive carbocations.[14][15] A common general-purpose cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[5]
Boc Strategy: The benzyl-based side-chain protecting groups used in Boc-SPPS are much more stable and require a very strong, hazardous acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for their removal.[5] This step must be performed in specialized, corrosion-resistant apparatus. Scavengers, such as anisole or cresol, are also essential in HF cleavage to trap the carbocations generated.[15]
Common Side Reactions and Mitigation Strategies
No synthesis is perfect, and both methods are susceptible to specific side reactions. Understanding these is key to troubleshooting and optimizing your synthesis.
Fmoc-Specific Side Reactions:
-
Aspartimide Formation: The side chain of Aspartic Acid (Asp) can cyclize with the peptide backbone under the basic conditions of Fmoc deprotection, particularly in sequences like Asp-Gly, Asp-Ser, and Asp-Asn.[8][16] This can lead to racemization and the formation of β-aspartyl peptides.[8] Mitigation includes using specialized protecting groups for Asp or adding an acid additive like HOBt to the piperidine solution.[10]
-
Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminus can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[10] This is especially problematic for sequences containing Proline.[10] Using bulky resins like 2-chlorotrityl chloride resin can sterically hinder this side reaction.[10]
Boc-Specific Side Reactions:
-
t-Butylation: During the repetitive TFA deprotection steps, the generated tert-butyl cations can alkylate sensitive residues, especially Trp and Met.[3][11] The addition of scavengers like dithiothreitol (DTE) to the deprotection solution can minimize this.[3]
-
Asp-Pro Cleavage: The Asp-Pro bond is susceptible to cleavage under the strong acid conditions of the final HF treatment.
Experimental Protocols: A Self-Validating System
The following protocols represent standardized, validated procedures for key steps in both Fmoc and Boc SPPS.
Protocol 1: Typical Fmoc-SPPS Cycle
-
Resin Swelling: Swell the appropriate resin (e.g., Wang for C-terminal acid, Rink Amide for C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.[4]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent like HBTU (3-5 equivalents) and a base like DIEA (6-10 equivalents) in DMF.[17]
-
Add the activated amino acid solution to the resin.
-
Agitate for 30-60 minutes.
-
Monitor reaction completion with a qualitative test (e.g., Kaiser test). If incomplete, repeat the coupling.[17]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times). The resin is now ready for the next cycle.[17]
dot graph TD { A[Start: Peptide-Resin-(AA)n-Fmoc] --> B{Fmoc Deprotection (20% Piperidine/DMF)}; B --> C{Wash (DMF)}; C --> D{Amino Acid Coupling (Fmoc-AA, Activator, Base)}; D --> E{Wash (DMF, DCM)}; E --> F[End: Peptide-Resin-(AA)n+1-Fmoc]; F --> B; style A fill:#F1F3F4,fontcolor:#202124 style B fill:#34A853,fontcolor:#FFFFFF style C fill:#F1F3F4,fontcolor:#202124 style D fill:#4285F4,fontcolor:#FFFFFF style E fill:#F1F3F4,fontcolor:#202124 style F fill:#F1F3F4,fontcolor:#202124 } caption: Experimental Workflow for a single Fmoc-SPPS cycle.
Protocol 2: Final Cleavage and Deprotection in Fmoc-SPPS
-
Resin Preparation: After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry under vacuum for at least 1 hour.[5]
-
Cleavage Cocktail Preparation: In a fume hood, freshly prepare the cleavage cocktail. For most peptides, TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is sufficient.[5] For peptides containing multiple sensitive residues, a more robust cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5) may be required.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[17] Agitate the mixture for 2-3 hours at room temperature.[17]
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether or methyl t-butyl ether (MTBE).
-
Isolation and Purification: Centrifuge the suspension to pellet the precipitated peptide. Wash the peptide pellet with cold ether, dry, and then purify, typically by reverse-phase HPLC.
Protocol 3: Typical Boc-SPPS Cycle
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield, PAM) in DCM for 20-30 minutes.[18]
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling:
-
Pre-activate the Boc-amino acid (3-5 equivalents) with a coupling reagent (e.g., DCC/HOBt or HBTU/DIEA) in DCM or DMF.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate for 1-2 hours. Monitor for completion.
-
-
Washing: Drain the coupling solution and wash the resin with DMF and DCM. The resin is now ready for the next cycle.
Protocol 4: Final Cleavage and Deprotection in Boc-SPPS (HF Cleavage)
WARNING: Anhydrous hydrogen fluoride (HF) is extremely corrosive, toxic, and can cause severe burns. This procedure must only be performed by trained personnel in a specialized, dedicated HF cleavage apparatus within a certified fume hood.
-
Resin Preparation: Dry the peptide-resin thoroughly under high vacuum.
-
Apparatus Setup: Place the dried resin and a Teflon-coated stir bar in the HF reaction vessel. Add the appropriate scavenger (e.g., anisole, cresol).[5]
-
HF Distillation: Cool the reaction vessel in a dry ice/acetone bath. Carefully distill the required amount of anhydrous HF into the vessel.
-
Cleavage Reaction: Stir the reaction mixture at 0°C for 1-2 hours.[5]
-
HF Removal: After the reaction is complete, remove the HF by vacuum distillation.
-
Peptide Precipitation and Isolation: Follow steps 4 and 5 as described in Protocol 2.
Conclusion: Making the Right Choice
Both Boc and Fmoc solid-phase peptide synthesis are robust and well-established methodologies. The Fmoc strategy has largely become the method of choice for routine peptide synthesis in both research and industrial settings due to its milder reaction conditions, compatibility with a diverse range of chemistries, and amenability to automation.[1][9] It is particularly advantageous for the synthesis of peptides containing sensitive modifications like phosphorylation or glycosylation.[8]
However, the Boc strategy remains a powerful tool, particularly for the synthesis of long and challenging sequences that are prone to aggregation, where the repetitive acidic deprotection can help to disrupt interchain hydrogen bonding.[1][9] Ultimately, the decision between Boc and Fmoc SPPS should be made on a case-by-case basis, taking into account the specific peptide sequence, the presence of sensitive residues, required modifications, and the available laboratory infrastructure.[1] A thorough understanding of the underlying chemistry of both approaches is paramount for the successful synthesis of high-quality peptides for research and drug development.
References
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]
-
Peptide synthesis. Wikipedia. Available at: [Link]
-
Orthogonal Protection Definition. Fiveable. Available at: [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. PubMed. Available at: [Link]
-
Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at: [Link]
-
(A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... ResearchGate. Available at: [Link]
-
p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. PubMed. Available at: [Link]
-
Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). GenScript. Available at: [Link]
-
Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. GenScript. Available at: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. Springer. Available at: [Link]
-
What is solid phase peptide synthesis? Biotage. Available at: [Link]
-
Cleavage Cocktails; Reagent B. AAPPTec. Available at: [Link]
-
Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biotage.com [biotage.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptidechemistry.org [peptidechemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Evaluating Fmoc Removal Efficiency
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the repetitive removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step that dictates the overall success of the synthesis. The choice of base for this deprotection step is not merely a matter of routine; it is a strategic decision that profoundly impacts the purity, yield, and integrity of the final peptide product. While piperidine has long been the industry standard, concerns over its regulatory status and its propensity to induce side reactions have catalyzed the exploration of a range of alternative bases.
This guide provides an in-depth, objective comparison of the efficiency of various bases for Fmoc removal. We will delve into the mechanistic underpinnings of this crucial reaction, present comparative experimental data, and provide detailed protocols to empower you to select and validate the optimal deprotection strategy for your specific application.
The Mechanism of Fmoc Deprotection: A Base-Catalyzed Cascade
The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction. The process is initiated by the abstraction of the acidic proton on the β-carbon of the fluorene ring system by a base. This generates a carbanion that is stabilized by the aromatic system. The reaction then proceeds through a rapid elimination, releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive intermediate, dibenzofulvene (DBF).
The role of the base extends beyond proton abstraction. In the case of secondary amines like piperidine, the base also acts as a scavenger, reacting with the electrophilic DBF via a Michael addition to form a stable adduct. This scavenging is crucial to prevent the re-addition of DBF to the newly liberated peptide amine, which would result in chain termination.
Mechanism of Fmoc deprotection by a basic reagent.
A Comparative Analysis of Common Bases for Fmoc Removal
The ideal base for Fmoc deprotection should afford rapid and complete removal of the protecting group while minimizing side reactions. Below, we compare the performance of piperidine and its most common alternatives.
Piperidine: The Gold Standard
Piperidine, typically used as a 20% solution in N,N-dimethylformamide (DMF), has long been the reagent of choice for Fmoc deprotection due to its high efficiency.[1] It is a strong enough base to rapidly abstract the acidic proton of the fluorene ring and is an excellent scavenger of the resulting dibenzofulvene.[2]
-
Advantages: Fast and highly effective deprotection, well-established protocols.[3]
-
Disadvantages: Classified as a controlled substance, which can complicate procurement and storage.[4][5] It can promote side reactions such as aspartimide formation, diketopiperazine formation, and racemization, particularly in sensitive sequences.[6]
4-Methylpiperidine: The Drop-In Replacement
4-Methylpiperidine has emerged as a popular, non-regulated alternative to piperidine. Its chemical properties are very similar to piperidine, offering comparable deprotection kinetics and efficiency.[4][7]
-
Advantages: Not a controlled substance, offers nearly identical performance to piperidine.[8][9]
-
Disadvantages: Can still induce the same side reactions as piperidine, although some studies suggest a potential for reduced side product formation in certain contexts.[8]
Piperazine: A Milder Alternative
Piperazine is a less basic and less nucleophilic alternative to piperidine.[10] It is often used to minimize base-labile side reactions.
-
Advantages: Reduced incidence of aspartimide formation and racemization.[6]
-
Disadvantages: Slower deprotection kinetics compared to piperidine, often requiring longer reaction times or use in combination with a stronger, non-nucleophilic base like DBU.[10][11]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): The Powerhouse
DBU is a strong, non-nucleophilic base that can effect very rapid Fmoc removal.[12]
-
Advantages: Extremely fast deprotection, useful for difficult or aggregation-prone sequences.[12]
-
Disadvantages: As a non-nucleophilic base, it does not scavenge dibenzofulvene, which can lead to the formation of DBF adducts with the peptide.[12] It is often used in combination with a nucleophilic scavenger like piperazine.[2] Its high basicity can also exacerbate aspartimide formation in susceptible sequences.[12]
Morpholine: The Gentle Giant for Glycopeptides
Morpholine is a weaker base than piperidine and is particularly favored in the synthesis of glycopeptides and other base-sensitive molecules.[13]
-
Advantages: Significantly reduces the risk of side reactions, especially the cleavage of glycosidic bonds and aspartimide formation.[13][14][15]
-
Disadvantages: Deprotection is considerably slower than with piperidine, requiring longer reaction times or higher concentrations.[13]
Quantitative Performance Comparison
The selection of a deprotection reagent is often a trade-off between speed and the minimization of side reactions. The following table summarizes experimental data from various studies to provide a quantitative comparison of the performance of different bases. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, including the peptide sequence, solid support, solvent, and temperature.
| Deprotection Reagent(s) | Concentration | Deprotection Time (t½) | Peptide Purity (%) | Peptide Yield (%) | Model Peptide/Resin | Reference(s) |
| Piperidine | 20% in DMF | ~7 s | 92.0 | 72.0 | NBC759 | [11][16] |
| 4-Methylpiperidine | 20% in DMF | Identical to Piperidine | 90.0 | 71.0 | NBC759 | [4][11] |
| Piperazine | 10% in DMF/Ethanol (9:1) | Slower than Piperidine | 90.0 | 71.0 | NBC759 | [11] |
| DBU/Piperazine | 2% DBU / 5% Piperazine in DMF | < 1 min (complete) | High (reduced deletion) | Not specified | YA10K | [2][16] |
| Morpholine | 50% in DMF | Slower than Piperidine | Comparable to Piperidine | Not specified | Somatostatin | [14][15] |
Experimental Protocol for Evaluating Fmoc Deprotection Efficiency
To enable a direct and unbiased comparison of different deprotection reagents in your own laboratory, we provide a standardized protocol for evaluating Fmoc deprotection efficiency.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. peptide.com [peptide.com]
- 13. renyi.hu [renyi.hu]
- 14. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
assessing the stability of Fmoc-protected compounds under various conditions
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). Its orthogonal nature—highly stable to the acidic conditions used for side-chain deprotection and resin cleavage, yet rapidly labile under mild basic conditions—enables the synthesis of complex peptide sequences[1]. However, assessing and optimizing the stability and cleavage efficiency of Fmoc-protected compounds is not a static protocol. As the pharmaceutical industry shifts toward greener manufacturing and encounters increasingly difficult, aggregation-prone sequences, the choice of deprotection reagents and solvents requires rigorous, data-driven evaluation.
This guide provides an objective, mechanistic comparison of Fmoc deprotection strategies, evaluating traditional benchmarks against modern, environmentally benign alternatives.
Mechanistic Causality: The E1cB Elimination Pathway
To evaluate Fmoc stability, one must first understand the causality of its lability. Fmoc deprotection does not occur via simple hydrolysis; it proceeds through a base-catalyzed E1cB (Elimination Unimolecular conjugate Base) mechanism[2].
-
Proton Abstraction: A base abstracts the highly acidic β -proton on the fluorenyl ring.
-
Elimination & Decarboxylation: The resulting anion undergoes rapid elimination, releasing carbon dioxide and generating the free N-terminal amine.
-
Scavenging: The reaction produces dibenzofulvene (DBF), a highly reactive electrophile. If not immediately scavenged, DBF will re-alkylate the newly liberated amine, resulting in a +222 Da mass adduct that terminates chain elongation[2].
Therefore, an effective deprotection cocktail must balance high basicity (to drive proton abstraction) with high nucleophilicity (to trap DBF).
Figure 1: E1cB mechanism of Fmoc deprotection and DBF scavenging.
Comparative Analysis of Deprotection Reagents
For decades, 20% Piperidine in N,N-dimethylformamide (DMF) has been the benchmark[3]. Piperidine is uniquely suited for this role because it is both a strong base (pKa ~11.2) and an excellent nucleophile. However, its status as a DEA-regulated controlled substance and its tendency to promote base-catalyzed side reactions (such as aspartimide formation at Asp-Xaa motifs) have driven the search for alternatives[2].
A highly effective alternative is the synergistic combination of Piperazine and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) [4].
-
The Causality of Synergy: DBU is a much stronger base than piperidine, which dramatically accelerates the E1cB elimination step. However, due to its severe steric hindrance, DBU is non-nucleophilic and cannot scavenge DBF[5]. Piperazine is added as the nucleophilic scavenger. This combination rivals piperidine in speed while significantly suppressing sequence-dependent diketopiperazine (DKP) and aspartimide formation[4][6].
Table 1: Quantitative Comparison of Fmoc Deprotection Reagents
| Reagent Cocktail | Typical Concentration | DBF Scavenging Efficiency | Relative Deprotection Rate | Side-Reaction Risk (e.g., Aspartimide) | Regulatory Status |
| Piperidine | 20% in DMF/NMP | Excellent | Fast (10–20 min) | Moderate to High | Controlled (DEA) |
| 4-Methylpiperidine | 20% in DMF/NMP | Excellent | Fast (10–20 min) | Moderate | Unregulated |
| Piperazine + DBU | 5% + 2% in DMF | Good | Very Fast (<10 min) | Low | Unregulated |
| DBU (Standalone) | 2% in DMF | Poor (Requires scavenger) | Very Fast | High | Unregulated |
Solvent Effects on Fmoc Stability & Cleavage
The traditional solvents for SPPS, DMF and NMP, are classified as reprotoxic and are facing severe regulatory restrictions (e.g., REACH SVHC listing)[7]. Assessing Fmoc stability in green solvents is now a critical workflow in pharmaceutical development.
γ -Valerolactone (GVL) and 2-Methyltetrahydrofuran (2-MeTHF) have emerged as leading candidates[7]. GVL, in particular, demonstrates excellent resin swelling and supports >95% Fmoc cleavage efficiency[7].
However, a critical stability issue arises with GVL: Aminolysis . Because GVL is a lactone, the introduction of a strong secondary amine like piperidine initiates a nucleophilic attack on the carbonyl carbon. Over time, this causes the GVL ring to open, forming acyl piperidides[8]. This side reaction actively depletes the concentration of the base in the deprotection cocktail.
-
Operational Insight: When assessing Fmoc deprotection in GVL, the piperidine/GVL solution must be prepared fresh daily to prevent base depletion and subsequent incomplete deprotection[8].
Table 2: Solvent Effects on Fmoc-SPPS
| Solvent | Swelling Capacity (PS/PEG) | Fmoc Deprotection Efficiency | Key Limitations / Stability Issues | Green Chemistry Status |
| DMF | Excellent | Benchmark (100%) | Reprotoxic, SVHC listed | Poor |
| 2-MeTHF | Good | Moderate | Lower polarity can induce peptide aggregation | Excellent (Bio-derived) |
| γ -Valerolactone (GVL) | Excellent | High (>95% with Piperidine) | Ring-opens with secondary amines over time | Excellent |
Self-Validating Experimental Protocol: Deprotection Kinetics
To objectively compare the stability of Fmoc-protected compounds and the efficacy of novel deprotection cocktails, you must employ a self-validating kinetic assay. This protocol uses acidic quenching to freeze the reaction state, ensuring that the time-course data is an exact representation of the kinetic moment.
Figure 2: Self-validating experimental workflow for Fmoc deprotection kinetics.
Step-by-Step Methodology:
-
Resin Equilibration: Swell 0.1 mmol of Fmoc-Leu-Wang resin (or a sterically hindered alternative like Fmoc-Val-Wang) in the target solvent (e.g., GVL or DMF) for 30 minutes to ensure maximum polymer solvation.
-
Baseline Wash: Wash the resin thoroughly with the target solvent to remove any unbound, degraded Fmoc derivatives.
-
Reaction Initiation: Add 2.0 mL of the selected deprotection cocktail (e.g., 5% Piperazine / 2% DBU). Begin continuous orbital agitation at 25°C.
-
Time-Course Sampling & Quenching (Critical Step): At precise intervals (1, 3, 5, 10, and 20 minutes), extract a 10 µL aliquot of the reaction supernatant. Immediately inject this aliquot into a vial containing 990 µL of 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Causality: The E1cB mechanism is strictly base-driven. The sudden introduction of TFA instantly protonates the base, permanently halting the β -elimination and freezing the kinetic profile.
-
-
Spectrophotometric Quantification: Analyze the quenched samples via UV-Vis spectroscopy at 301 nm.
-
Causality: The DBF-amine adduct possesses a distinct chromophore that absorbs strongly at 301 nm, bypassing interference from standard peptide amide bonds (which absorb at 214/280 nm). Plot the Area Under the Curve (AUC) against time to calculate the pseudo-first-order rate constant of Fmoc removal.
-
-
Resin Cleavage & Purity Validation: After the 20-minute mark, wash the resin, cleave the amino acid using TFA/TIS/H2O (95:2.5:2.5), and analyze via LC-MS to verify the absence of +222 Da DBF-alkylation adducts.
References
- Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. Source: nih.gov.
- Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Source: peptidechemistry.org.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. Source: nih.gov.
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | ACS Omega. Source: acs.org.
- Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis | Request PDF - ResearchGate. Source: researchgate.net.
- Green Solid-Phase Peptide Synthesis (GSPPS) 3. Green Solvents for Fmoc Removal in Peptide Chemistry | Organic Process Research & Development - ACS Publications. Source: acs.org.
- (PDF)
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Beyond Piperidine: A Comparative Guide to Modern Fmoc Deprotection Strategies
For decades, piperidine has served as the gold standard for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in Solid-Phase Peptide Synthesis (SPPS). However, its classification as a DEA List I controlled substance (due to its use as a precursor in illicit drug synthesis), combined with its high toxicity and obnoxious odor, has forced peptide chemists to seek viable alternatives.
As a Senior Application Scientist, I approach the transition away from piperidine not merely as a regulatory necessity, but as an opportunity to optimize reaction kinetics and minimize side products like aspartimide formation. This guide provides an objective, data-driven comparison of the leading piperidine alternatives, detailing the mechanistic causality behind their efficacy and providing self-validating protocols for seamless integration into your workflows.
Mechanistic Foundations of Fmoc Deprotection
To understand why certain alternatives succeed while others fail, we must first examine the causality of the Fmoc removal mechanism. The reaction proceeds via a base-catalyzed E1cB (Elimination unimolecular conjugate base) mechanism.
-
Deprotonation: A base abstracts the highly acidic proton at the 9-position of the fluorene ring.
-
β -Elimination: The resulting carbanion collapses, cleaving the carbon-oxygen bond to release the free amine and carbon dioxide, while generating a highly reactive dibenzofulvene (DBF) intermediate.
-
Nucleophilic Scavenging: If left unchecked, DBF can alkylate the freshly exposed free amine, leading to irreversible chain termination. Therefore, the deprotection reagent must act as both a base (to initiate elimination) and a nucleophile (to scavenge DBF into a stable adduct).
Logical mechanism of Fmoc deprotection and DBF scavenging.
Leading Alternatives and Their Mechanistic Advantages
4-Methylpiperidine (4-MP): The Direct Drop-In Replacement
For laboratories looking for a straightforward, 1:1 replacement for piperidine, 1 is the optimal choice.
-
The Causality: The methyl group at the 4-position is structurally distant from the secondary amine. This means it introduces zero steric hindrance during the nucleophilic attack on the DBF intermediate. With a pKa of 10.78 (compared to piperidine's 11.1), 4-MP possesses nearly identical basicity and nucleophilicity.
-
Performance: Studies demonstrate that 4-MP yields identical deprotection kinetics, peptide purities, and overall yields as piperidine, making it highly effective for routine SPPS[2][1].
Piperazine and DBU: The High-Speed, Low-Toxicity Synergy
Piperazine is a solid, non-controlled, and low-toxicity secondary amine. However, its lower basicity (pKa 9.73) results in sluggish deprotection for hydrophobic or aggregated sequences. To solve this, researchers combine it with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
The Causality: DBU is an exceptionally strong base (pKa 13.5) that rapidly abstracts the Fmoc proton, but it is non-nucleophilic and cannot scavenge DBF. By combining 2% DBU (the deprotonator) with 5% Piperazine (the scavenger), the system achieves a synergistic effect.
-
Performance: This combination drives the deprotection half-life down to under 12 seconds, rivaling or exceeding 20% piperidine[3][4]. Rapid deprotection is highly advantageous for aggregation-prone sequences, as it minimizes the time the peptide spends in a partially deprotected state.
DBN: The Green Chemistry Pioneer
As the pharmaceutical industry transitions away from reprotoxic solvents like DMF and NMP, traditional bases often suffer from poor solubility or altered pKa values in green solvents.
-
The Causality: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) has emerged as a highly efficient base in green solvent mixtures like N-octyl-2-pyrrolidone (NOP) and Anisole. Its unique bicyclic structure allows it to maintain high basicity in less polar environments while significantly minimizing racemization side-reactions[5].
Quantitative Performance Comparison
The following table synthesizes experimental data across the leading alternatives to guide your reagent selection:
| Deprotection Reagent | Typical Concentration | Deprotection Half-Life ( t1/2 ) | DBF Scavenging Efficiency | Aspartimide Risk | Regulatory Status |
| Piperidine (Standard) | 20% in DMF | ~7 seconds | Excellent | High | DEA List I Controlled |
| 4-Methylpiperidine | 20% in DMF | ~7 seconds | Excellent | High | Unregulated |
| Piperazine + DBU | 5% Pip + 2% DBU | < 5 seconds | Good | Moderate | Unregulated |
| Piperazine + HOBt | 5% Pip + 0.1M HOBt | ~3-5 minutes | Good | Very Low | Unregulated |
| DBN (Green SPPS) | 2% in NOP/Anisole | ~2 minutes | N/A (Requires Scavenger) | Low | Unregulated |
Strategic Selection Guide
Selecting the correct base is not a one-size-fits-all approach. Your choice must be dictated by the specific biophysical properties of the target sequence.
Strategic selection of Fmoc deprotection reagents based on peptide properties.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols incorporate built-in analytical validation steps. Because the DBF-amine adduct absorbs strongly in the UV spectrum, we can use this physical property to create a self-validating feedback loop[6].
Protocol A: Routine SPPS using 4-Methylpiperidine (4-MP)
Best for: Standard sequences where a direct piperidine replacement is desired.
-
Resin Swelling: Swell the Fmoc-amino acid-loaded resin (e.g., Rink Amide) in DMF for 30 minutes to maximize pore accessibility.
-
Primary Deprotection: Add 20% (v/v) 4-Methylpiperidine in DMF to the reaction vessel. Agitate gently at room temperature for 3 minutes.
-
Secondary Deprotection: Drain the vessel and add a fresh aliquot of 20% 4-MP in DMF. Agitate for an additional 7 minutes. (Causality: The two-step treatment prevents the equilibrium from shifting backward by removing the initial burst of cleaved DBF).
-
Validation Checkpoint (UV Monitoring): Collect a 10 µL aliquot of the drained deprotection solution and dilute it in 1 mL of DMF. Measure the UV absorbance at 301 nm (The molar extinction coefficient ϵ for the DBF-4-MP adduct is ~7800 M⁻¹ cm⁻¹). A stable, high absorbance confirms successful cleavage.
-
Washing: Wash the resin thoroughly with DMF (5 × 1 min) to remove all residual base before the next coupling step.
Protocol B: Rapid Deprotection using Piperazine/DBU
Best for: Aggregation-prone sequences or long peptides where speed is critical to prevent secondary structure formation.
-
Reagent Preparation: Prepare a solution of 5% (w/v) Piperazine and 2% (v/v) DBU in DMF. (Note: Piperazine is a solid; ensure complete dissolution).
-
Deprotection: Add the solution to the swelled resin. Agitate vigorously for 1 to 2 minutes . (Causality: Extended exposure to DBU can promote aspartimide formation in susceptible sequences; the rapid kinetics of this mixture mean 2 minutes is more than sufficient for complete Fmoc removal).
-
Validation Checkpoint: Perform the same UV absorbance check at 301 nm on the flow-through. If synthesizing a difficult sequence, compare the peak area to the theoretical loading of the resin to quantify deprotection efficiency.
-
Washing: Drain and wash extensively with DMF (6 × 1 min). Because DBU is a strong base, rigorous washing is critical to prevent premature deprotection of the incoming amino acid during the subsequent coupling phase.
References
- Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015).Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425.
- Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014).Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 386-392.
- BenchChem Technical Guides. (2025).A Comparative Guide to Fmoc Deprotection: 3-Methylpiperidine vs. 4-Methylpiperidine. BenchChem.
- Ferrazzano, L., et al. (2023).New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine. Green Chemistry / Taylor & Francis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C5RA23441G [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
